molecular formula C10H10N2 B1349846 1-methyl-4-phenyl-1H-imidazole CAS No. 2411-77-0

1-methyl-4-phenyl-1H-imidazole

Cat. No.: B1349846
CAS No.: 2411-77-0
M. Wt: 158.2 g/mol
InChI Key: KTGYDKACJATEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-phenyl-1H-imidazole is a substituted heterocyclic compound that serves as a valuable scaffold and intermediate in organic synthesis and drug discovery. The imidazole ring is a privileged structure in medicinal chemistry, found in a wide array of biologically active molecules and marketed pharmaceuticals . Compounds featuring the imidazole nucleus are investigated for diverse therapeutic areas, including antimicrobial, antifungal, anticancer, and anti-inflammatory applications . This particular derivative, with its methyl group at the 1-position and phenyl ring at the 4-position of the imidazole core, is a key synthetic precursor for developing more complex molecules. Its structure is amenable to further functionalization, allowing researchers to explore structure-activity relationships and create novel compounds for high-throughput screening and lead optimization programs. The imidazole scaffold's significance is underscored by its presence in natural products like the amino acid histidine and its role in biological systems . As a research chemical, this compound is for use in laboratory settings only. This product is intended for research purposes as a chemical intermediate or building block and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGYDKACJATEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 1-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Acknowledging the scarcity of public-domain data for this specific molecule, this document serves as a strategic manual, outlining robust methodologies and theoretical considerations derived from the known behavior of related phenylimidazole analogs. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, a comprehensive workflow for conducting forced degradation studies under various stress conditions, and a guide to developing a stability-indicating analytical method. This guide is designed for researchers, scientists, and drug development professionals, offering the causal logic behind experimental design to ensure the generation of reliable and submission-quality data.

Introduction and Physicochemical Overview

This compound belongs to the phenylimidazole class of compounds, which are integral scaffolds in medicinal chemistry and materials science.[1] The imidazole ring is a common feature in many bioactive molecules, while the phenyl group significantly influences properties like receptor binding and lipophilicity.[2] The methylation at the N-1 position is a critical structural feature; it removes the acidic proton present in its parent compound, 4-phenylimidazole, thereby eliminating a key hydrogen bond donor site and altering its intermolecular interactions and metabolic profile.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement in any development pipeline. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and potential toxicity arising from degradation products. This guide provides the necessary theoretical foundation and practical workflows to comprehensively profile this compound.

Physicochemical Properties

The foundational properties of this compound, largely derived from computational models, are summarized below. These values serve as a starting point for experimental design.

PropertyValueData Source
Molecular Formula C₁₀H₁₀N₂PubChem[3]
Molecular Weight 158.20 g/mol PubChem[3]
IUPAC Name 4-methyl-1-phenylimidazolePubChem[3]
CAS Number 150587-21-6PubChem[3]
Calculated LogP 2.1PubChem[3]
Hydrogen Bond Donors 0PubChem[3]
Hydrogen Bond Acceptors 1 (N3-nitrogen)PubChem[3]

The calculated LogP of 2.1 suggests moderate lipophilicity, predicting poor to moderate aqueous solubility. The absence of a hydrogen bond donor (due to N-1 methylation) distinguishes it from 4-phenylimidazole, which can form strong N-H···N intermolecular hydrogen bonds, leading to higher cohesive energy in its crystal lattice.[1][4] This structural change is expected to influence its solubility profile in protic versus aprotic solvents.

Aqueous and Solvent Solubility Determination

A molecule's solubility is not a single value but a property dependent on the solvent system, temperature, and physical state of the solid. For drug development, both kinetic and thermodynamic solubility are of paramount importance.

Theoretical Considerations
  • Impact of pH: The imidazole ring contains a basic nitrogen at the N-3 position (pKa of the conjugate acid is ~7 for imidazole itself).[5] Therefore, the solubility of this compound is expected to be highly pH-dependent, increasing significantly in acidic conditions (pH < pKa) due to the formation of the protonated, more polar imidazolium cation.

  • Solvent Selection: General solubility trends for phenylimidazoles show they are significantly less soluble than simple imidazoles in many organic solvents.[6][7] Solubility in chloroalkanes is often very low.[6] Due to its moderate polarity, solvents like ethanol, methanol, acetonitrile, and DMSO are expected to be effective solubilizing agents.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact thermodynamic solubility. It is crucial to characterize the solid form used in solubility experiments, typically by XRPD, DSC, or TGA.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is highly relevant for early-stage discovery where compounds are often dosed from a DMSO stock.

Causality: The principle is to rapidly dilute a concentrated DMSO stock solution into an aqueous buffer. If the concentration exceeds the solubility limit, the compound precipitates. The concentration at which this occurs is the kinetic solubility. Nephelometry or turbidimetry provides a quantitative measure of this precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial 2-fold dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Assay Plate Preparation: Using a liquid handler, transfer 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.

  • Mixing and Incubation: Immediately seal and shake the plate vigorously for 10 minutes. Incubate at room temperature (e.g., 25 °C) for 2 hours to allow for precipitation to equilibrate.

  • Measurement: Read the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase sharply from the baseline.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dil_plate Serial Dilution Plate (DMSO) stock->dil_plate 2-fold dilutions assay_plate Transfer 2 µL to Assay Plate dil_plate->assay_plate add_buffer Add 198 µL Aqueous Buffer assay_plate->add_buffer mix_incubate Mix (10 min) Incubate (2 hr) add_buffer->mix_incubate read_turbidity Read Turbidity (Nephelometry) mix_incubate->read_turbidity analyze Plot Turbidity vs. Conc. Determine Solubility Breakpoint read_turbidity->analyze

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This is the gold-standard method for determining the equilibrium solubility, which is critical for formulation development and biopharmaceutical modeling.

Causality: This method ensures that the solution is in true equilibrium with the solid phase. By adding an excess of the solid to the solvent and allowing sufficient time for dissolution to complete, the measured concentration of the dissolved compound represents the true thermodynamic solubility. Centrifugation and filtration are critical to remove all undissolved solids before analysis.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH-adjusted buffers, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24-48 hours.

    • Trustworthiness Check: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The concentration should be constant at the later time points.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.0).

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that may need to be monitored and qualified. Forced degradation (stress testing) is an essential part of this process.[8]

Predicted Degradation Pathways

Based on the chemistry of the imidazole moiety, this compound is potentially susceptible to:

  • Oxidation: The electron-rich imidazole ring is a primary target for oxidation. Studies on other imidazoles show they can be oxidized by peroxides or through base-mediated autoxidation.[9]

  • Photodegradation: Imidazole moieties can be sensitive to photodegradation when in solution.[9] The presence of the phenyl ring provides a chromophore that can absorb UV light, potentially leading to degradation. However, N-1 substitution has been shown to improve the photostability of some imidazoles, a factor that may be beneficial for this compound.[10]

  • Extreme pH: While generally stable at neutral pH, extreme acidic or basic conditions could potentially lead to ring-opening or other hydrolytic degradation, although this is less common for the core imidazole ring itself compared to appended functional groups.

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate a low level of degradation (typically 5-20%) to allow for the clear identification of degradation products and the validation of a stability-indicating analytical method.[11]

Causality: Each condition is chosen to mimic potential real-world stresses and to probe specific chemical liabilities. Acid and base challenge hydrolytic stability, H₂O₂ challenges oxidative stability, and heat and light challenge thermal and photolytic stability, respectively. A control sample, protected from stress, is essential to differentiate stress-induced degradation from inherent instability.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mix of acetonitrile:water.

  • Stress Conditions: Dispense the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 1.0 M HCl.

    • Base Hydrolysis: Add an equal volume of 1.0 M NaOH.

    • Oxidation: Add an equal volume of 3-30% H₂O₂. The concentration may need to be optimized.

    • Thermal: Keep one vial of the stock solution as is.

    • Control: Keep one vial of the stock solution protected from light at 5 °C.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials in a water bath at ~60 °C.

    • Place the Thermal vial in an oven at ~60 °C.

    • Place the Photostability vial in a photostability chamber according to ICH Q1B guidelines. A control vial wrapped in aluminum foil should be placed alongside it.

  • Time Point Sampling: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). At each time point, withdraw an aliquot.

  • Quenching:

    • For the Acid sample, neutralize with an equivalent amount of NaOH.

    • For the Base sample, neutralize with an equivalent amount of HCl.

    • For the Oxidation sample, no quenching is typically needed if diluted immediately.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Section 4.0).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Determine the number of degradation products and their peak areas (as a percentage of the total area).

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

G cluster_stress Stress Conditions compound 1 mg/mL Stock Solution of Compound acid Acidic (1M HCl, 60°C) compound->acid base Basic (1M NaOH, 60°C) compound->base oxid Oxidative (3% H₂O₂, 60°C) compound->oxid therm Thermal (60°C) compound->therm photo Photolytic (ICH Q1B) compound->photo analysis Time Point Sampling & Neutralization (if needed) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analysis by Stability-Indicating HPLC-UV/MS analysis->hplc report Evaluate: - % Degradation - Impurity Profile - Mass Balance hplc->report

Caption: Workflow for a Forced Degradation Study.

Summary Table for Forced Degradation Results
Stress ConditionReagent/ParametersDuration% Degradation of ParentNo. of Degradants >0.1%Mass Balance (%)
Control 5 °C, protected from light48 hr100
Acid Hydrolysis 0.5 M HCl @ 60 °C48 hr
Base Hydrolysis 0.5 M NaOH @ 60 °C48 hr
Oxidation 15% H₂O₂ @ 60 °C24 hr
Thermal Solid state @ 60 °C48 hr
Photostability ICH Q1B Option II-

Analytical Methodology for Quantification

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment. For a UV-active molecule like this compound, a reversed-phase HPLC method with UV detection is the most logical starting point.[12][13]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality: A method is "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradation products, impurities, or excipients. This is achieved by developing a chromatographic system that provides sufficient resolution between the parent peak and all potential degradant peaks. The forced degradation samples are essential for this purpose.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. (The acid improves peak shape for the basic imidazole).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Development:

    • Develop a generic screening gradient (e.g., 5% to 95% B over 15 minutes).

    • Inject the control sample and determine the retention time of the parent compound.

    • Inject a mixture of all forced degradation samples (a "cocktail" injection).

  • Method Optimization:

    • Adjust the gradient slope, initial/final %B, and run time to achieve baseline separation between the parent peak and all degradation product peaks. A minimum resolution (Rs) of 1.5 is desired.

    • Select a detection wavelength at the absorption maximum (λmax) of this compound for maximum sensitivity. Use a photodiode array (PDA) detector to evaluate peak purity and identify suitable wavelengths for degradants.

  • Method Validation (ICH Q2(R1) Principles):

    • Specificity: Demonstrate that the method is stability-indicating by analyzing the forced degradation samples. The parent peak should be pure and resolved from all degradants.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 0.01 - 0.2 mg/mL). The correlation coefficient (r²) should be >0.999.

    • Accuracy: Determine the closeness of test results to the true value by performing recovery studies on spiked samples (typically 98-102%).

    • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be <2%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified (typically with a signal-to-noise ratio of 10).

Conclusion

References

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available from: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available from: [Link]

  • Imidazole - Wikipedia. Wikipedia. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central. Available from: [Link]

  • 4-Methyl-1-phenyl-1H-imidazole. PubChem. Available from: [Link]

  • Etomidate - Wikipedia. Wikipedia. Available from: [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. American Chemical Society. Available from: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Available from: [Link]

  • 1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}. PubChem. Available from: [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available from: [Link]

  • (PDF) Bioactive N-Phenylimidazole Derivatives. ResearchGate. Available from: [Link]

  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. PubMed. Available from: [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. Available from: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Chromatographia. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. MDPI. Available from: [Link]

  • Solvent and pH effects on fast and ultrasensitive 1,1′-oxalyldi(4-methyl)imidazole chemiluminescence. Analyst (RSC Publishing). Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data. Available from: [Link]

  • Effects of pH on the formation of 4(5)-Methylimidazole in glucose/ammonium sulfate and glucose/ammonium sulfite caramel model reactions. PubMed. Available from: [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Available from: [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances (RSC Publishing). Available from: [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available from: [Link]

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Semantic Scholar. Available from: [Link]

  • 1-Phenyl-1H-imidazole-4-carboxylic Acid. AMERICAN ELEMENTS. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-methyl-4-phenyl-1H-imidazole: Synthesis, History, and Biological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules. First isolated in the 1840s, its derivatives have become a fertile ground for discovery in medicinal chemistry, owing to the ring's unique electronic properties and ability to engage in various biological interactions.[1] The imidazole core is a significant medicinal scaffold that can readily bind to proteins and enzymes, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet important, derivative: 1-methyl-4-phenyl-1H-imidazole, providing a comprehensive overview of its discovery, synthesis, and known biological relevance.

Discovery and Historical Context: A Tale of Two Moieties

The history of this compound is intrinsically linked to the development of synthetic methodologies for its parent scaffold, 4-phenylimidazole. While the exact date of the first synthesis of this compound is not prominently documented, its preparation follows well-established principles of imidazole synthesis and subsequent N-alkylation.

The initial synthesis of the imidazole ring itself dates back to the 19th century.[1] However, the journey to substituted imidazoles like 4-phenylimidazole gained momentum with the need for novel chemical entities in various fields, including pharmaceuticals and materials science. The discovery that 4-phenylimidazole (4-PI) acts as a weak noncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) in 1989 marked a significant milestone in understanding the biological potential of this structural motif.[3] IDO is a crucial enzyme in the kynurenine pathway and is a key therapeutic target in oncology and immunology.[3] This discovery spurred further investigation into the structure-activity relationships of phenyl-imidazole derivatives.

The synthesis of this compound would have logically followed from the availability of 4-phenylimidazole, as N-methylation is a common chemical transformation used by medicinal chemists to explore the impact of substitution on a molecule's properties, such as its binding affinity, solubility, and metabolic stability.

Synthetic Pathways: From Precursors to the Final Product

The synthesis of this compound is a two-step process that begins with the construction of the 4-phenylimidazole core, followed by N-methylation.

Step 1: Synthesis of 4-phenylimidazole

A robust and commonly employed method for the synthesis of 4-phenylimidazole involves the reaction of an α-haloketone with formamidine acetate. A specific and efficient protocol utilizes α-bromoacetophenone as the starting material.

Experimental Protocol: Synthesis of 4-phenylimidazole

This protocol is adapted from a patented method for the preparation of 4-phenylimidazole.[4]

Materials:

  • α-Bromoacetophenone

  • Formamidine acetate

  • Ethylene glycol

  • Potassium carbonate (acid-binding agent)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution

  • Sodium hydroxide solution (50%)

  • Activated carbon

Procedure:

  • Substitution Reaction: In a suitable reaction vessel, dissolve α-bromoacetophenone in ethylene glycol. The mixture is heated to a controlled temperature, typically between 40-70°C. Formamidine acetate is then added portion-wise over a period of about one hour. The reaction mixture is maintained at this temperature for an additional 2 to 2.5 hours to form the nucleophilic substitution intermediate.

  • Cyclization: The reaction mixture is cooled to 30-60°C. An acid-binding agent, such as potassium carbonate, is added, and the mixture is stirred at this temperature for 5-6 hours. The temperature is then raised to 70-100°C and maintained for another 5-6 hours to ensure complete cyclization.

  • Work-up and Purification: After the reaction is complete, the ethylene glycol is removed by distillation under reduced pressure. The residue is cooled and partitioned between ethyl acetate and water. The pH of the aqueous layer is adjusted to approximately 8.0 with a 50% sodium hydroxide solution. The organic layer is separated, washed with a saturated sodium chloride solution, and then treated with activated carbon to decolorize the solution. After filtration, the solvent is evaporated to yield the crude 4-phenylimidazole, which can be further purified by recrystallization.

This method provides a high yield (greater than 45%) and a high purity (over 99%) product.[4]

Diagram of the Synthesis of 4-phenylimidazole

G cluster_0 Step 1: Substitution cluster_1 Step 2: Cyclization & Work-up alpha-Bromoacetophenone alpha-Bromoacetophenone Intermediate Nucleophilic Substitution Intermediate alpha-Bromoacetophenone->Intermediate Ethylene Glycol, 40-70°C Formamidine_acetate Formamidine_acetate Formamidine_acetate->Intermediate Cyclization_Intermediate Cyclization Intermediate->Cyclization_Intermediate Potassium Carbonate, 30-100°C 4-Phenylimidazole 4-Phenylimidazole Cyclization_Intermediate->4-Phenylimidazole Work-up & Purification

Caption: A two-step synthesis of 4-phenylimidazole.

Step 2: N-Methylation of 4-phenylimidazole to Yield this compound

The final step in the synthesis is the methylation of the 4-phenylimidazole at the N-1 position. This is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol: Synthesis of this compound

This is a general procedure for the N-alkylation of imidazoles.

Materials:

  • 4-phenylimidazole

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • A strong base (e.g., Sodium hydride (NaH))

  • A methylating agent (e.g., Methyl iodide (CH₃I))

  • Water

  • An organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Deprotonation: Dissolve 4-phenylimidazole in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Carefully add a strong base, such as sodium hydride, portion-wise to the solution. The mixture is stirred at this temperature to allow for the complete deprotonation of the imidazole nitrogen.

  • Methylation: To the resulting solution of the imidazolide anion, add the methylating agent, such as methyl iodide, dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, it is carefully quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel.

Diagram of the N-Methylation of 4-phenylimidazole

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation & Work-up 4-Phenylimidazole 4-Phenylimidazole Imidazolide_Anion Imidazolide Anion 4-Phenylimidazole->Imidazolide_Anion Base Strong Base (e.g., NaH) Base->Imidazolide_Anion This compound This compound Imidazolide_Anion->this compound Work-up & Purification Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->this compound

Caption: N-methylation of 4-phenylimidazole.

Physicochemical Properties and Spectral Characterization

The introduction of the methyl group at the N-1 position alters the physicochemical properties of the parent 4-phenylimidazole, such as its polarity, solubility, and boiling point. Precise characterization is essential for confirming the structure and purity of the synthesized compound.

PropertyData for this compound
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance (Expected to be a solid or oil at room temperature)
¹H NMR (Expected shifts for aromatic and methyl protons)
¹³C NMR (Expected shifts for aromatic and methyl carbons)
Mass Spectrometry (Expected molecular ion peak at m/z = 158.08)
Infrared (IR) Spectroscopy (Expected characteristic peaks for aromatic C-H and C=N stretching)

Note: Specific, experimentally determined spectral data for this compound is not widely available in the public domain. The table above indicates the expected analytical data. Researchers should perform their own spectral analysis for confirmation.

Biological Activity and Therapeutic Potential: A Shift in Paradigm

While the imidazole scaffold is known for a wide array of biological activities, the specific case of this compound presents an interesting example of how a small structural modification can significantly impact biological function.

The Precursor's Promise: 4-phenylimidazole as an IDO Inhibitor

As previously mentioned, 4-phenylimidazole (4-PI) was identified as a weak, noncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO).[3] Spectroscopic studies have shown that 4-PI binds to the heme iron at the active site of the enzyme.[3] This finding established the phenyl-imidazole scaffold as a starting point for the development of more potent IDO inhibitors for potential use in cancer immunotherapy.

The Impact of N-Methylation: A Loss of a Key Interaction

Structure-activity relationship (SAR) studies on 4-phenylimidazole derivatives have revealed the critical role of the N-1 nitrogen in its interaction with the IDO enzyme. Research has shown that N-1 substituted 4-phenylimidazole derivatives, including the N-1 methyl and N-1 benzyl analogs, exhibit no inhibitory activity against IDO.[3]

This lack of activity strongly suggests that the N-1 nitrogen of the imidazole ring is essential for binding to the heme iron within the active site of IDO.[3] The methylation at this position sterically hinders or electronically modifies this crucial interaction, thereby abrogating the inhibitory effect. This finding underscores the importance of the unsubstituted N-1 position for the IDO inhibitory activity of the 4-phenylimidazole scaffold.

Diagram of the Proposed Binding Interaction

G cluster_0 IDO Active Site Heme_Iron Heme Iron (Fe) Binding Binding Interaction Heme_Iron->Binding 4-PI 4-Phenylimidazole 4-PI->Heme_Iron N-1 Nitrogen 1-Me-4-PI This compound No_Binding No Interaction 1-Me-4-PI->No_Binding Methyl Group Blocks N-1 Interaction

Caption: N-methylation prevents binding to the IDO active site.

Other Potential Biological Activities

While the N-methylation of 4-phenylimidazole eliminates its IDO inhibitory activity, it is important to note that the broader class of imidazole derivatives possesses a vast range of pharmacological properties.[1][2][5] These include, but are not limited to, antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1][5] Therefore, while this compound may not be a candidate for IDO-targeted therapies, its potential for other biological activities cannot be entirely dismissed and may warrant further investigation in different therapeutic areas.

Conclusion and Future Directions

This compound serves as an exemplary case study in medicinal chemistry, illustrating the profound impact of subtle structural modifications on biological activity. Its synthesis is straightforward, following established methodologies for the construction of the 4-phenylimidazole core and subsequent N-alkylation.

The history of this compound is intertwined with the exploration of the 4-phenylimidazole scaffold as a privileged structure in drug discovery, particularly following the identification of its inhibitory effect on the IDO enzyme. The subsequent finding that N-methylation at the 1-position abolishes this activity has provided crucial insights into the binding mode of this class of inhibitors.

For researchers and drug development professionals, this guide highlights the importance of systematic SAR studies. While this compound may have lost its potential as an IDO inhibitor, the principles learned from its study can guide the design of new and more potent modulators of this and other enzymatic targets. Future research could explore the potential of this compound in other therapeutic contexts, leveraging the broad biological activity profile of the imidazole scaffold.

References

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Available at: [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules. Available at: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences. Available at: [Link]

  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate. Available at: [Link]

  • Bioactive N-Phenylimidazole Derivatives. Bentham Science. Available at: [Link]

  • 4-Methyl-1-phenyl-1H-imidazole. PubChem. Available at: [Link]

  • Preparation method of 4-phenylimidazole. Google Patents.
  • Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by... ResearchGate. Available at: [Link]

  • DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. Molecules. Available at: [Link]

Sources

Biological Activity Screening of 1-methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive, technically robust framework for the systematic biological activity screening of 1-methyl-4-phenyl-1H-imidazole. Moving beyond rote protocol recitation, this document establishes a strategic, field-proven workflow rooted in the core principles of modern drug discovery. The narrative emphasizes the causality behind experimental design, ensuring each step is a self-validating system. We will detail a tiered screening cascade—from broad-spectrum primary assays to targeted mechanistic studies and preliminary in vivo validation—designed to efficiently uncover and characterize the therapeutic potential of this specific chemical entity. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Foundational Rationale: Why Screen this compound?

The imidazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to bind to a wide array of biological targets.[2] When functionalized with a phenyl group, as in the target molecule, the resulting scaffold is common in compounds targeting enzymes and receptors within the central nervous system and in proliferative diseases.[3] The N-methylation at position 1 is a strategic chemical modification that blocks metabolic N-dealkylation and enhances lipophilicity, potentially improving pharmacokinetic properties.

Given this structural pedigree, this compound is a compelling candidate for broad biological screening. The literature on related phenylimidazole derivatives reveals a vast spectrum of reported activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] A systematic investigation is therefore scientifically justified to unlock its therapeutic potential.

Pre-Screening Integrity: The Non-Negotiable First Step

Before a single biological assay is run, the integrity of the test compound must be rigorously established. Bypassing this stage is a common cause of irreproducible results and wasted resources.

2.1. Identity and Purity Verification The absolute identity of the synthesized compound must be confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. Purity must be assessed via High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) to detect non-chromophoric impurities. A purity level of ≥95% is the minimum standard for primary screening.

2.2. Solubility Profiling A compound's solubility dictates its formulation for biological assays. Poor solubility can lead to compound precipitation, causing artificially low activity (false negatives).

Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve final concentrations ranging from 1 µM to 200 µM.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by reading absorbance at ~620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

The Screening Cascade: A Tiered Strategy for Efficient Discovery

A hierarchical screening approach is the most logical and resource-efficient strategy. It funnels the compound through progressively more complex and specific assays, focusing resources only on validated "hits."

A Compound Qualification (Purity ≥95%, Solubility Profile) B Tier 1: Primary Screening (Broad-Spectrum Cell-Based Assays) A->B C Anticancer Cytotoxicity (NCI-60 Panel proxy) B->C D Antimicrobial Activity (MIC Panel) B->D E Anti-inflammatory Activity (LPS-stimulated Macrophages) B->E F Hit Identification & Triage (Potency, Selectivity) C->F D->F E->F G Tier 2: Secondary Assays (Mechanism of Action) F->G H Tier 3: In Vivo Models (Efficacy & PK/PD) G->H

Caption: A logical workflow for the tiered biological activity screening cascade.

Tier 1: Primary Screening Protocols

The objective here is to cast a wide net to detect any significant biological activity. The choice of assays is guided by the activities previously reported for the phenylimidazole scaffold.

Anticancer Cytotoxicity Screening

Causality: The imidazole nucleus is a core component of many agents that interfere with cell proliferation, making cancer a primary area of investigation.[2] We will use a panel of cell lines representing diverse cancer types to identify potential selective activity.

Protocol: XTT Cell Viability Assay This protocol is chosen over the MTT assay due to the solubilization step being simpler and avoiding interference from formazan crystals.[6]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their respective recommended media at 37°C and 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Perform a serial dilution of the this compound stock solution to create a dose-response curve (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well.

  • Incubation & Reading: Incubate for 4 hours at 37°C. Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Anticipated Data Summary: Cytotoxicity Profile

Cell Line Cancer Type IC₅₀ (µM) of Test Compound IC₅₀ (µM) of Doxorubicin
MCF-7 Breast Adenocarcinoma Experimental Data Experimental Data
A549 Lung Carcinoma Experimental Data Experimental Data
HCT116 Colorectal Carcinoma Experimental Data Experimental Data

| PNT2 | Normal Prostate (Toxicity) | Experimental Data | Experimental Data |

Antimicrobial Activity Screening

Causality: The azole ring system is famous for its antifungal properties (e.g., clotrimazole) and is also found in some antibacterial agents.[7] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria and a pathogenic yeast is a logical starting point.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is the gold standard for antimicrobial susceptibility testing due to its quantitative and reproducible nature.[8][9][10]

  • Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus) to a 0.5 McFarland standard.

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate plates at 35°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticipated Data Summary: Antimicrobial Profile

Organism Type MIC (µg/mL) of Test Compound MIC (µg/mL) of Control
S. aureus Gram-positive Experimental Data Experimental Data
E. coli Gram-negative Experimental Data Experimental Data

| C. albicans | Fungus | Experimental Data | Experimental Data |

Anti-inflammatory Activity Screening

Causality: Phenylimidazole derivatives have been reported to inhibit key inflammatory enzymes like cyclooxygenase (COX).[5] A cell-based assay that measures the inhibition of inflammatory mediators is a robust primary screen.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages. Seed at 2.5 x 10⁵ cells/well in a 96-well plate and allow to adhere.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours at 37°C.

  • NO Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II.

  • Reading and Analysis: After 10 minutes, measure the absorbance at 540 nm. Calculate the concentration of nitrite (a stable product of NO) from a standard curve and determine the IC₅₀ for NO inhibition.

Tier 2: Deconvoluting the Mechanism of Action (MOA)

A confirmed "hit" from Tier 1 requires mechanistic investigation. The goal is to understand how the compound exerts its effect. Let us assume the compound showed selective cytotoxicity against HCT116 colon cancer cells.

Hypothesis: The compound induces apoptosis by activating the intrinsic mitochondrial pathway.

A This compound (Anticancer Hit) B Induction of Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1) C->D E Caspase-9 Activation (Initiator) D->E F Caspase-3/7 Activation (Executioner) E->F G Cell Death (Apoptosis) F->G

Caption: Hypothesized intrinsic apoptosis pathway activated by the test compound.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed HCT116 cells in a 96-well white-walled plate. Treat with the compound at its 1x and 3x IC₅₀ concentrations for 12, 24, and 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: A significant, dose-dependent increase in luminescence relative to the vehicle control indicates the activation of executioner caspases, a hallmark of apoptosis.

Tier 3: Preliminary In Vivo Validation

A compound with a confirmed in vitro mechanism of action must be tested for efficacy in a living system.

Causality: An in vivo model provides critical information on a compound's ability to reach its target and exert a therapeutic effect in the context of a whole organism, offering a first look at its pharmacokinetic and pharmacodynamic (PK/PD) properties. The subcutaneous xenograft model is a standard, robust platform for the initial assessment of anticancer agents.[11][12][13]

Protocol: Human Tumor Xenograft Model

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ HCT116 cells into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

  • Treatment:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO, 10% Solutol).

    • Group 2: Test compound (e.g., 25 mg/kg, administered daily via oral gavage).

    • Group 3: Positive control (e.g., 5-Fluorouracil).

  • Monitoring: Measure tumor volume with calipers and mouse body weight three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (~1500 mm³). Tumors are excised for downstream analysis (e.g., Western blot for cleaved caspase-3).

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI).

References

  • Title: Synthesis and biological activity of imidazole based 1,4-naphthoquinones Source: RSC Publishing URL: [Link]

  • Title: Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders Source: PMC (PubMed Central) URL: [Link]

  • Title: Imidazole: Having Versatile Biological Activities Source: ResearchGate URL: [Link]

  • Title: Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][7][14] phenanthroline derivative for the treatment of colorectal cancer Source: PubMed URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells Source: PMC (PubMed Central) URL: [Link]

  • Title: Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids Source: PubMed URL: [Link]

  • Title: Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles Source: National Institutes of Health URL: [Link]

  • Title: A review: Imidazole synthesis and its biological activities Source: International Journal of Pharmaceutical Science and Research URL: [Link]

  • Title: Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives Source: ResearchGate URL: [Link]

  • Title: Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules Source: MDPI URL: [Link]

  • Title: Bioactive N-Phenylimidazole Derivatives Source: ResearchGate URL: [Link]

  • Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: National Institutes of Health URL: [Link]

  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PMC (PubMed Central) URL: [Link]

  • Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: WOAH (World Organisation for Animal Health) URL: [Link]

  • Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: PMC (PubMed Central) URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Researches of the imidazole and indole derivatives cerebroprotective activity and its impact on effects of antidepressants Source: ResearchGate URL: [Link]

  • Title: 4-Methyl-1-phenyl-1H-imidazole Chemical and Physical Properties Source: PubChem URL: [Link]

  • Title: 1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole Source: PubChem URL: [Link]

  • Title: Xenograft tumor model Source: SMC Laboratories Inc. URL: [Link]

  • Title: Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase Source: ACS Publications URL: [Link]

  • Title: Broth microdilution Source: Wikipedia URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development Source: Frontiers URL: [Link]

  • Title: Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity Source: PubMed URL: [Link]

  • Title: Possible neuroprotective effects of amide alkaloids from Bassia indica and Agathophora alopecuroides: in vitro and in silico investigations Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Source: Asian Publication Corporation URL: [Link]

  • Title: Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli Source: PMC (PubMed Central) URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]

  • Title: A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils Source: National Institutes of Health URL: [Link]

  • Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing Source: Crown Bioscience URL: [Link]

  • Title: The Cohesive Interactions in Phenylimidazoles Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: MIC (Broth Microdilution) Testing Source: YouTube URL: [Link]

  • Title: Chemical Properties of 1H-Imidazole, 4,5-diphenyl- Source: Cheméo URL: [Link]

  • Title: Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases Source: MDPI URL: [Link]

  • Title: Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts Source: PLOS One URL: [Link]

  • Title: CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS Source: DORAS (DCU Research Repository) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing (Microdilution Technique) Source: NC DNA Day Blog URL: [Link]

Sources

A Theoretical Investigation of the Molecular Structure of 1-Methyl-4-Phenyl-1H-Imidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the molecular characterization of 1-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging established computational methodologies, primarily Density Functional Theory (DFT), we will explore the molecule's structural geometry, electronic landscape, and spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of theoretical studies to elucidate the structure-activity relationships of pharmacologically relevant molecules. By explaining the causality behind computational choices and presenting self-validating protocols, this guide aims to be an authoritative resource for integrating theoretical chemistry into the drug discovery pipeline.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and metal coordination, make it a versatile building block for designing bioactive compounds.[2] The specific derivative, this compound, combines the imidazole core with a phenyl substituent, introducing further steric and electronic modulations that can significantly influence its biological activity. Theoretical studies provide a powerful, non-empirical approach to understanding these molecular nuances, offering predictive insights that can guide synthesis and experimental validation.[3]

Computational Methodology: A Self-Validating Approach

The cornerstone of modern theoretical analysis of organic molecules is Density Functional Theory (DFT).[4][5] Its balance of computational efficiency and accuracy makes it the method of choice for studying systems of this size.[3] The selection of the functional and basis set is critical for obtaining reliable results and is a key decision in the experimental design.

The Rationale for Functional and Basis Set Selection

For molecules containing both π-conjugated systems and heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice.[6] It effectively accounts for electron correlation, which is crucial for accurately describing the electronic structure of aromatic and heterocyclic systems. The 6-311G(d,p) basis set is recommended to provide a good balance between computational cost and the flexibility needed to describe the electron distribution around both heavy atoms and hydrogens. This combination has been successfully employed in numerous studies of imidazole-based compounds.[6]

Experimental Protocol: Geometry Optimization and Frequency Analysis

A reliable theoretical study begins with determining the most stable three-dimensional conformation of the molecule. This is achieved through a systematic computational workflow.

Step-by-Step Protocol for Geometry Optimization:

  • Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular building program.

  • Pre-optimization: Perform an initial, less computationally expensive optimization using a smaller basis set (e.g., 6-31G) to obtain a reasonable starting geometry.

  • Full Optimization: Conduct the final geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. This step calculates the forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

    • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be directly compared with experimental infrared (IR) and Raman spectra for validation.[6]

Diagram: Computational Workflow for Molecular Structure Determination

Computational Workflow A Initial 3D Structure Generation B Pre-optimization (e.g., 6-31G) A->B Initial Guess C Full Geometry Optimization (B3LYP/6-311G(d,p)) B->C Refined Geometry D Frequency Calculation (B3LYP/6-311G(d,p)) C->D Optimized Geometry G Electronic Structure Analysis (HOMO, LUMO, MEP) C->G Optimized Geometry E Verification of Energy Minimum (No Imaginary Frequencies) D->E Vibrational Frequencies F Prediction of Spectroscopic Properties (IR, Raman, NMR) D->F Calculated Frequencies & Intensities

Caption: A typical workflow for the theoretical analysis of a small organic molecule.

Molecular Geometry and Structural Parameters

The optimized geometry of this compound reveals key structural features that influence its interactions with biological targets. Of particular interest is the dihedral angle between the imidazole and phenyl rings, which dictates the overall shape and steric hindrance of the molecule.

Dihedral Angle Analysis

The calculated dihedral angle between the mean planes of the imidazole and phenyl rings is a critical parameter. In related 1-phenyl-1H-imidazole derivatives, this angle has been observed to vary, for example, being 24.58 (7)° in 4-(1H-imidazol-1-yl)benzaldehyde and 43.67 (4)° in 1-(4-methoxyphenyl)-1H-imidazole.[7][8] This variation highlights the influence of substituents on the overall molecular conformation. For this compound, the theoretical prediction of this angle provides a basis for understanding its potential binding modes.

Bond Lengths and Angles

Theoretical calculations provide precise values for bond lengths and angles. These parameters can be compared with experimental data from X-ray crystallography of similar compounds to validate the computational model.[7] The bond lengths within the imidazole ring are particularly informative, reflecting the degree of aromaticity and electron delocalization.

Table 1: Predicted Structural Parameters for this compound

ParameterPredicted Value (B3LYP/6-311G(d,p))
C(imidazole)-C(phenyl) Bond Length~1.47 Å
Imidazole-Phenyl Dihedral Angle~30-45°
N1-C2 Bond Length~1.38 Å
C4-C5 Bond Length~1.37 Å

Note: These values are theoretical predictions based on established computational methods for similar molecules.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are fundamental to its chemical reactivity and biological function. DFT calculations provide several key descriptors of the electronic landscape.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability.[2]

Diagram: Frontier Molecular Orbital Relationship

HOMO-LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy Energy Energy->LUMO Energy Gap (ΔE)

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[3] It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.[3] The MEP map can predict how the molecule will interact with other molecules, such as receptor binding sites or other drugs. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the hydrogens will be areas of positive potential.

Spectroscopic Characterization: A Bridge Between Theory and Experiment

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental ¹H and ¹³C NMR spectra.[2] By comparing the calculated and experimental chemical shifts, one can gain confidence in the proposed structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2 (imidazole)~138 ppm
C4 (imidazole)~125 ppm
C5 (imidazole)~118 ppm
C (methyl)~35 ppm
C (phenyl, ipso)~135 ppm

Note: These are theoretical predictions and may vary from experimental values due to solvent effects and other factors.

Vibrational Spectroscopy (IR and Raman)

As mentioned earlier, frequency calculations provide the theoretical vibrational spectrum.[6] The calculated frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule, such as C-H stretching, C=C and C=N stretching of the aromatic rings, and ring breathing modes.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive theoretical approach for characterizing the molecular structure of this compound. By employing DFT calculations, we can gain detailed insights into its geometry, electronic properties, and spectroscopic signatures. This theoretical framework serves as a predictive tool to guide the rational design of novel imidazole-based therapeutic agents. Future work should focus on integrating these theoretical models with experimental data to build robust structure-activity relationship (SAR) models, ultimately accelerating the drug discovery process.

References

  • ACS Publications. (2026, January 16). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • PubMed Central. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • MDPI. (n.d.). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents.
  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.
  • PubMed Central. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • ResearchGate. (2025, June 28). Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole.
  • BenchChem. (n.d.). Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery.
  • BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
  • National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PubMed. (2017, August 5). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles.
  • PubMed. (2023, June 30). Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl).

Sources

Methodological & Application

Synthesis of 1-methyl-4-phenyl-1H-imidazole: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of 1-methyl-4-phenyl-1H-imidazole, a key structural motif in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route, beginning with the formation of the 4-phenylimidazole core via the condensation of 2-bromoacetophenone and formamidine acetate, followed by a regioselective N-methylation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical procedures, mechanistic insights, and critical safety protocols to ensure a successful and safe synthesis.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical development, appearing in numerous biologically active compounds. The 1,4-disubstituted imidazole framework, specifically this compound, serves as a crucial intermediate for synthesizing targeted therapeutic agents. Its preparation in the lab requires a reliable and scalable method. The synthetic strategy outlined herein is a classic and effective approach, chosen for its high yields and straightforward execution.

The synthesis is logically divided into two primary stages:

  • Formation of the Imidazole Ring: This step employs a well-established condensation reaction between an α-haloketone and an amidine to construct the 4-phenylimidazole heterocycle.[1]

  • N-Alkylation: The subsequent step involves the selective methylation of the N-1 position of the imidazole ring, a standard but critical transformation to yield the final product.

This protocol emphasizes not only the procedural steps but also the chemical principles and safety considerations that underpin a successful laboratory synthesis.

Overall Synthetic Scheme

Overall_Scheme reagent1 2-Bromoacetophenone intermediate 4-Phenyl-1H-imidazole reagent1->intermediate Step 1: Ring Formation reagent2 Formamidine Acetate reagent2->intermediate product This compound intermediate->product Step 2: N-Methylation reagent3 1. NaH 2. Methyl Iodide reagent3->product

Caption: Two-step synthesis of this compound.

PART 1: Synthesis of 4-Phenyl-1H-imidazole (Intermediate)

This procedure is adapted from established methods for imidazole synthesis from α-haloketones.[2][3][4] It involves the reaction of 2-bromoacetophenone with formamidine acetate, where the formamidine provides the N-C-N fragment necessary to complete the imidazole ring.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack by one of the nitrogen atoms of formamidine on the electrophilic carbon bearing the bromine atom of 2-bromoacetophenone. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the ketone carbonyl. Subsequent dehydration of the resulting intermediate yields the aromatic 4-phenylimidazole ring.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)Mass (g)Volume (mL)Other
2-BromoacetophenoneC₈H₇BrO199.040.0509.95-Solid
Formamidine AcetateC₃H₈N₂O₂104.110.10510.93-2.1 equivalents
Ethylene GlycolC₂H₆O₂62.07--45Solvent
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.18825.98-Base, 3.76 equiv
Ethyl AcetateC₄H₈O₂88.11--~200Extraction
Saturated NaCl solutionNaCl(aq)---~50Washing
Anhydrous MgSO₄MgSO₄120.37-~5 g-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add ethylene glycol (45 mL).

  • Reagent Addition: Begin stirring and add 2-bromoacetophenone (9.95 g, 0.050 mol). Heat the mixture to 55-60 °C to dissolve the solid.

  • Substitution: Once the solution is homogeneous, add formamidine acetate (10.93 g, 0.105 mol) in portions over 30 minutes, maintaining the temperature at 55-60 °C.

  • Initial Reaction: Stir the reaction mixture at 55-60 °C for 2 hours.

  • Cyclization: Cool the mixture to 30-35 °C. Carefully add potassium carbonate (25.98 g, 0.188 mol) in portions over 45-60 minutes. An exotherm may be observed; use an ice bath if necessary to maintain the temperature below 40 °C.

  • Heating: After the addition of K₂CO₃ is complete, stir the mixture at 30-35 °C for an additional 5-6 hours. Then, heat the reaction to 80-90 °C and maintain for another 5 hours to ensure the reaction goes to completion.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 150 mL of water and 100 mL of ethyl acetate.

    • Shake vigorously and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (50 mL each).

    • Combine the organic layers and wash with saturated NaCl solution (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-phenyl-1H-imidazole as a white to off-white solid. Expected yield is typically 45-60%.

PART 2: N-Methylation of 4-Phenyl-1H-imidazole (Final Product)

This procedure utilizes a strong, non-nucleophilic base (sodium hydride) to deprotonate the imidazole nitrogen, followed by an Sₙ2 reaction with methyl iodide to form the N-C bond.[4] This method is highly effective for the N-alkylation of imidazoles.

Mechanistic Rationale

The N-H proton of the imidazole ring is weakly acidic. A strong base like sodium hydride (NaH) is required to deprotonate it, forming a sodium imidazolide salt. The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide ion and forming the desired this compound.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)Mass (g)Volume (mL)Other
4-Phenyl-1H-imidazoleC₉H₈N₂144.170.0304.32-Starting Material
Sodium Hydride (60% in oil)NaH24.000.0331.32-1.1 equivalents
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--100Solvent
Methyl Iodide (MeI)CH₃I141.940.0365.112.251.2 equivalents
Saturated NH₄Cl solutionNH₄Cl(aq)---~50Quenching
Diethyl Ether(C₂H₅)₂O74.12--~150Extraction

Step-by-Step Procedure:

N_Methylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 4-phenylimidazole in anhydrous THF B Cool to 0 °C A->B C Add NaH (60% disp.) in portions B->C D Stir at 0 °C for 30 min C->D E Add Methyl Iodide dropwise at 0 °C D->E F Warm to RT, stir for 3-4 hours E->F G Quench with sat. NH4Cl F->G H Extract with Diethyl Ether G->H I Dry, concentrate & purify (Column Chromatography) H->I

Caption: Workflow for the N-methylation of 4-phenylimidazole.

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-phenyl-1H-imidazole (4.32 g, 0.030 mol) to a dry 250 mL three-neck round-bottom flask. Add anhydrous THF (100 mL) and stir to suspend the solid.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.32 g, 0.033 mol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes after the addition is complete. The suspension may become clearer as the sodium imidazolide salt forms.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (2.25 mL, 0.036 mol) dropwise via syringe.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution (~50 mL) to quench the excess NaH. Caution: Quenching is exothermic and evolves hydrogen gas.

  • Work-up & Isolation:

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically an oil or low-melting solid. Purify via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as a pure product.

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromoacetophenone (Phenacyl Bromide): Highly toxic, corrosive, and a potent lachrymator (causes tearing).[5] Avoid inhalation of dust and contact with skin and eyes. Handle only in a fume hood.

  • Formamidine Acetate: Causes skin and eye irritation and may cause an allergic skin reaction.[6][7][8] Avoid breathing dust.

  • 4-Phenyl-1H-imidazole: Causes skin, eye, and respiratory irritation.[9][10][11] Handle with care.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. The mineral oil dispersion reduces its pyrophoric nature but does not eliminate the hazard.

  • Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled.[12][13][14] It is also a suspected carcinogen.[13][14] Handle with extreme care in a fume hood and avoid all contact.

  • Ethylene Glycol: Harmful if swallowed. Avoid contact with skin and eyes.

References

  • CN103450089B - Preparation method of 4-phenylimidazole.
  • How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? ResearchGate. [Link]

  • Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene. Oriental Journal of Chemistry. [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives. MDPI. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PubMed Central (PMC). [Link]

  • 4-Phenylimidazole | C9H8N2. PubChem. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses. [Link]

  • Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. ResearchGate. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses. [Link]

  • 4-Phenylimidazole-2-thiol SDS. SDS Manager. [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Synthesis of Imidazoles. Baran Lab. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Safety Data Sheet - Methyl iodide. Chem-Supply. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central (PMC). [Link]

Sources

The Multifaceted Role of 1-Methyl-4-phenyl-1H-imidazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1-methyl-4-phenyl-1H-imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides an in-depth exploration of the synthesis, established biological activities, and potential therapeutic applications of this compound, offering valuable insights and detailed protocols for researchers in drug discovery and development.

Introduction: The Significance of the Imidazole Core

The imidazole ring is a fundamental component of numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its aromatic nature, combined with the presence of two nitrogen atoms, allows it to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites. The addition of a phenyl group at the 4-position and a methyl group at the 1-position of the imidazole ring creates a molecule with a specific three-dimensional structure and lipophilicity that can be fine-tuned to achieve desired pharmacological properties. Phenylimidazole derivatives, in general, are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2]

Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the initial formation of the 4-phenylimidazole core followed by N-methylation.

Synthesis of the 4-Phenylimidazole Precursor

A common and effective method for the synthesis of 4-phenylimidazole is the reaction of an α-haloketone, such as α-bromoacetophenone, with a source of the imidazole ring backbone, like formamidine acetate, in a suitable solvent.[3][4]

Protocol 1: Synthesis of 4-Phenylimidazole

Materials:

  • α-Bromoacetophenone

  • Formamidine acetate

  • Ethylene glycol

  • Potassium carbonate

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve α-bromoacetophenone (1.0 eq) in ethylene glycol.

  • With stirring, add formamidine acetate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 12-16 hours to facilitate cyclization.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 4-phenylimidazole can be purified by recrystallization or column chromatography.

Causality: The initial reaction between α-bromoacetophenone and formamidine acetate forms an intermediate which then undergoes cyclization in the presence of a base (potassium carbonate) to yield the imidazole ring. Ethylene glycol serves as a high-boiling polar solvent suitable for this condensation reaction.

N-Methylation of 4-Phenylimidazole

The final step to obtain this compound involves the selective methylation of the N-1 position of the imidazole ring. This is typically achieved by deprotonating the imidazole with a strong base followed by reaction with a methylating agent.[5]

Protocol 2: Synthesis of this compound

Materials:

  • 4-Phenylimidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend 4-phenylimidazole (1.0 eq) in anhydrous DMF or THF in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • To the resulting solution, add methyl iodide (1.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Causality: Sodium hydride is a strong base that deprotonates the acidic N-H of the imidazole ring, forming a sodium salt which is a potent nucleophile. This nucleophile then readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product. The use of an inert atmosphere and anhydrous solvents is crucial to prevent the reaction of sodium hydride with water.

Applications in Medicinal Chemistry

The this compound scaffold has been explored for its potential in several therapeutic areas, primarily due to its ability to interact with various enzymes and receptors.

Enzyme Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[4] In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of immune cells, thereby promoting immune tolerance.[4] Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics.

The 4-phenyl-imidazole core has been identified as a scaffold for IDO1 inhibitors, with the imidazole nitrogen coordinating to the heme iron in the enzyme's active site.[4][6] While specific inhibitory data for this compound against IDO1 is not extensively reported, studies on related derivatives suggest that modifications at the N-1 position can influence potency and selectivity. The methyl group at the N-1 position may alter the electronic properties of the imidazole ring and introduce steric interactions within the active site, which could either enhance or diminish its inhibitory activity compared to the parent 4-phenylimidazole.

IDO_Inhibition IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by ImmuneSuppression Tumor Immune Suppression Kynurenine->ImmuneSuppression Leads to Imidazole 1-Methyl-4-phenyl -1H-imidazole Imidazole->IDO1 Inhibits

Protocol 3: In Vitro IDO1 Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a test compound to inhibit the IDO1-catalyzed conversion of tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. The amount of kynurenine produced is quantified spectrophotometrically.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

  • In a 96-well plate, add the reaction buffer, methylene blue, and L-tryptophan.

  • Add various concentrations of this compound (or other test compounds) to the wells. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding the IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate at room temperature for 10 minutes to allow color development.

  • Measure the absorbance at 480 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Causality: The intensity of the yellow color produced by the reaction of kynurenine with Ehrlich's reagent is directly proportional to the amount of kynurenine formed and thus to the activity of the IDO1 enzyme. A decrease in color intensity in the presence of the test compound indicates inhibition of the enzyme.

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes. However, its overproduction by nitric oxide synthase (NOS) is implicated in neurodegenerative diseases and inflammatory conditions. Phenylimidazole derivatives have been investigated as inhibitors of neuronal NOS (nNOS). The imidazole moiety is thought to interact with the heme group in the active site of the enzyme.[2]

Table 1: Reported Inhibitory Activity of Phenylimidazole Derivatives against nNOS

CompoundIC₅₀ (µM)Reference
N-(4-nitrophenacyl) imidazoleNot specified, but noted as a selective nNOS inhibitor[2]
N-(4-nitrophenacyl)-2-methyl-imidazoleNot specified, but noted as a selective nNOS inhibitor[2]
Anticancer Activity

The imidazole scaffold is present in several clinically approved anticancer drugs.[2] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include enzyme inhibition (as discussed above), disruption of microtubule dynamics, and induction of apoptosis.[7][8]

Table 2: Reported Anticancer Activity of a Related Imidazole Derivative

CompoundCell LineIC₅₀ (µM)Reference
IPM714 (a 1H-imidazole [4,5-f][6][9] phenanthroline derivative)HCT116 (colorectal cancer)1.74[7]
IPM714SW480 (colorectal cancer)2.0[7]

Note: Data is for a structurally related, but more complex, imidazole derivative. Specific IC₅₀ values for this compound are not provided in the search results.

Protocol 4: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Causality: The amount of formazan produced is proportional to the number of viable cells. A decrease in absorbance indicates a reduction in cell viability, and thus the cytotoxic effect of the compound.

Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC₅₀ I->J

Antimicrobial Activity

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microplates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the absorbance can be read using a microplate reader to quantify growth.

Causality: The absence of microbial growth at a certain concentration of the test compound indicates its inhibitory effect on the microorganism's proliferation.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the imidazole core allow for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. While the existing data for this specific compound is somewhat limited, the broader class of phenylimidazoles has shown significant promise as enzyme inhibitors and anticancer agents.

Future research should focus on a more systematic evaluation of this compound and its derivatives against a wider range of biological targets. The generation of comprehensive structure-activity relationship (SAR) data will be crucial for guiding the rational design of more potent and selective compounds. Further investigation into the mechanisms of action will provide a deeper understanding of how these molecules exert their therapeutic effects and will aid in their translation into clinical candidates.

References

  • Google Patents. (Year not specified). Preparation method of 4-phenylimidazole. CN103450089B.
  • Jasmin, L. S. et al. (Year not specified). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Cardiovascular Disease Research.
  • Makar, S. et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry.
  • Petrikaitė, V. et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports.
  • ResearchGate. (2022).
  • Sorrenti, V. et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric Oxide.
  • Tekyi-Arhin, O. (2023). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6][9] phenanthroline derivative for the treatment of colorectal cancer. ResearchGate.

  • Yadav, M. et al. (2013). Molecular modeling study of 4-Phenyl-1H-Imidazole... F1000Research.
  • Zhang, Y. et al. (2021). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules.

Sources

Application Note: Quantitative Analysis of 1-methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for accurate quantification in various matrices, from bulk drug substances to biological fluids, this application note details two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring methodological integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a substituted imidazole derivative. The imidazole ring is a fundamental moiety in numerous biologically active compounds, including antifungal agents and other pharmaceuticals.[1][2] Accurate and precise quantification of this compound is paramount for a range of applications, including:

  • Pharmaceutical Quality Control: Ensuring the purity and dosage of active pharmaceutical ingredients (APIs) and finished products.

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

  • Impurity Profiling: Detecting and quantifying related substances and degradation products, which is crucial for product safety and stability.[3]

This guide provides the foundational methodologies to establish reliable analytical protocols tailored to the specific needs of the researcher.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[4]
Molecular Weight 158.20 g/mol [4]
IUPAC Name This compound[4]
Predicted pKa 5.45 ± 0.10[5]
Predicted Solubility Slightly soluble in water[5]

The presence of the phenyl group and the imidazole ring suggests UV absorbance, making HPLC-UV a viable technique. The basic nature of the imidazole nitrogen (predicted pKa ~5.45) indicates that reversed-phase HPLC under acidic mobile phase conditions will yield good peak shape due to analyte ionization. For high sensitivity, the molecule's ability to be ionized makes it an excellent candidate for electrospray ionization mass spectrometry (ESI-MS).

Method 1: HPLC-UV for Purity and Assay Determination

This method is designed for the routine analysis of this compound in bulk material or pharmaceutical formulations, prioritizing precision, accuracy, and robustness.

Rationale and Methodological Choices

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and reproducibility.[6][7] A C18 stationary phase is selected for its hydrophobic retention of the phenyl group. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to ensure the imidazole moiety is protonated, leading to sharp, symmetrical peaks and preventing silanol interactions with the column. UV detection is chosen for its simplicity and wide availability; the aromatic system of the analyte is expected to have a strong chromophore.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 Inject Sample onto Reversed-Phase C18 Column S4->H1 Injection H2 Isocratic Elution with Acidified Mobile Phase H1->H2 H3 UV Detection (e.g., 254 nm) H2->H3 D1 Integrate Peak Area H3->D1 Chromatogram D2 Construct Calibration Curve (Standard) D1->D2 D3 Quantify Analyte (Sample) D1->D3

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

Instrumentation:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Ultrapure water

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining aromatic compounds.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)Provides good retention and peak shape. The organic ratio may need optimization.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.
Injection Vol. 10 µLA common starting volume, adjustable based on concentration.
Detection 254 nmA common wavelength for aromatic compounds; a full scan (200-400 nm) should be run to find the λmax.
Run Time 10 minutesShould be sufficient to elute the analyte and any common impurities.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in methanol. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

Method Validation (ICH Q2(R2) Guidelines)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9][10]

ParameterAcceptance Criteria
Specificity The analyte peak is free of interference from excipients or degradation products. (Confirmed by Peak Purity via PDA).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80-120% of the target concentration for assay; LOQ to 120% for impurity.
Accuracy 98.0% to 102.0% recovery for assay.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition ±2%).

Method 2: LC-MS/MS for Bioanalysis in Plasma

For quantifying low concentrations of this compound in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[11][12]

Rationale and Methodological Choices

This method is designed for pharmacokinetic studies where low ng/mL detection limits are often required. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[12] Sample preparation is critical to remove proteins and phospholipids that can cause matrix effects and ion suppression.[13] Protein precipitation is a simple and effective initial cleanup step.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample P2 Spike with Internal Standard (IS) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 L1 Inject Supernatant P5->L1 Injection L2 Fast Gradient Elution (e.g., UPLC) L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection of Analyte & IS Transitions L3->L4 DP1 Integrate Peak Areas (Analyte/IS) L4->DP1 Mass Spectra DP2 Calculate Peak Area Ratio DP1->DP2 DP3 Quantify via Calibration Curve DP2->DP3

Caption: Bioanalytical workflow for LC-MS/MS quantification of this compound.

Detailed Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal (e.g., d5-1-methyl-4-phenyl-1H-imidazole). If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., 1,2-dimethyl-4-phenyl-1H-imidazole).

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control (blank) human plasma

LC Conditions (example):

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions for faster analysis and reduced solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 5% B to 95% B in 3 min, hold 1 min, re-equilibrateFast gradient to elute the analyte quickly.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µL

MS/MS Conditions (to be optimized):

ParameterRecommended Setting
Ionization Mode ESI, Positive
Precursor Ion (Q1) 159.1 m/z ([M+H]⁺)
Product Ion (Q3) To be determined by fragmentation
Collision Energy To be optimized for maximum product ion intensity.
Dwell Time 50-100 ms

Procedure:

  • Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard working solution. Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes.[13] Transfer the supernatant to an autosampler vial for injection.

  • Standard Curve: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of IS into blank plasma and process as above.

  • Analysis: Inject the processed standards and samples.

  • Quantification: Plot the peak area ratio (Analyte/IS) versus concentration for the standards. Use the resulting regression equation to determine the concentration in the unknown samples.

Bioanalytical Method Validation (FDA/ICH M10 Guidelines)

A full validation is required for methods used in regulatory submissions.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Calibration Curve At least 6 non-zero standards; r² ≥ 0.99.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement from the biological matrix.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability established under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

The analytical methods presented herein provide robust frameworks for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for quality control applications, offering simplicity and precision. For bioanalytical applications requiring high sensitivity, the LC-MS/MS method delivers the necessary performance to support pharmacokinetic and other drug development studies. It is imperative that any selected method undergoes a rigorous, phase-appropriate validation to demonstrate its fitness for the intended purpose, ensuring data integrity and regulatory compliance.[8][10]

References

  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available from: [Link]

  • Teledyne ISCO. (n.d.). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. Available from: [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • Elsevier. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Methyl-1-phenyl-1H-imidazole. PubChem. Available from: [Link]

  • PubMed. (n.d.). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}. PubChem. Available from: [Link]

  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Available from: [Link]

  • PubMed. (n.d.). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. Available from: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available from: [Link]

  • ResearchGate. (2025). Determination of 4(5)-Methylimidazole in Soy Sauce and Other Foods by LC-MS/MS after Solid-Phase Extraction. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Imidazole Derivatives and Their Biological Activities. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available from: [Link]

  • ResearchGate. (2025). Gas Chromatography–Mass Spectrometry Analysis of 4-Methylimidazole in Balsamic Vinegars and Processed Sauces. Available from: [Link]

  • ACS Publications. (n.d.). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available from: [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available from: [Link]

  • PubMed. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Available from: [Link]

  • Wikipedia. (n.d.). Etomidate. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-methyl-4-phenyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-phenyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis is typically approached as a two-stage process: first, the construction of the 4-phenylimidazole core, followed by its selective N-methylation. This document provides a structured approach to navigate the intricacies of both steps, ensuring higher yields, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary synthetic routes to the 4-phenylimidazole core?

A1: The most established and versatile method is the Debus-Radziszewski reaction . This multi-component synthesis involves the condensation of a 1,2-dicarbonyl compound (like benzil or a derivative), an aldehyde, and ammonia.[1][2][3] A common and practical variation for producing 4-phenylimidazole specifically uses α-bromoacetophenone, which reacts with formamidine acetate in a suitable solvent like ethylene glycol.[4] This approach is advantageous as it utilizes readily available starting materials.[4] Other methods include the Van Leusen imidazole synthesis, which is also a powerful tool for creating substituted imidazoles.[5]

Q2: Which factors are most critical for the N-methylation of 4-phenylimidazole?

A2: The N-methylation step is governed by the choice of methylating agent, the base, the solvent, and the reaction temperature. Key considerations include:

  • Regioselectivity: 4-Phenyl-1H-imidazole exists as a mixture of tautomers (4-phenyl and 5-phenyl). However, methylation at either nitrogen (N1 or N3) ultimately yields the same product, this compound, due to the symmetry of the resulting cation intermediate upon protonation/deprotonation, though the formal naming convention places the phenyl group at the 4-position. The primary challenge is preventing over-alkylation.

  • Preventing Quaternization: The most common side reaction is the formation of a quaternary imidazolium salt, where both nitrogen atoms are methylated. This can be minimized by using a stoichiometric amount of the methylating agent (or a slight excess) and carefully controlling the reaction time and temperature.

  • Reaction Conditions: The selection of a suitable base (e.g., NaH, K2CO3, t-BuOK) is crucial for deprotonating the imidazole NH, making it nucleophilic. The solvent choice (e.g., DMF, THF, Acetonitrile) influences the solubility of the reagents and the reaction rate.[6]

Q3: What are the main safety concerns when synthesizing this compound?

A3: Several safety precautions are necessary:

  • α-Bromoacetophenone: This starting material is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic, carcinogenic, and volatile. Strict safety protocols, including working in a fume hood and using appropriate PPE, are mandatory.[7]

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • General Hazards: 4-Phenylimidazole itself is classified as an irritant, causing skin and serious eye irritation.[8]

Part 2: Synthesis Workflow & Troubleshooting Guide

This section provides a detailed breakdown of common experimental issues and their solutions, structured in a question-and-answer format.

General Synthesis Workflow

The overall process is visualized in the workflow diagram below.

G cluster_0 Step 1: 4-Phenylimidazole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Final Product A React α-Bromoacetophenone with Formamidine Acetate B Cyclization with Base (e.g., K2CO3) A->B C Work-up & Purification (Extraction, Recrystallization) B->C D Deprotonate 4-Phenylimidazole with Base (e.g., NaH) C->D Intermediate: 4-Phenylimidazole E Add Methylating Agent (e.g., Methyl Iodide) F Quench & Work-up G Final Purification (Column Chromatography) F->G H Characterization (NMR, MS, m.p.) G->H

Caption: A typical two-step synthesis workflow for this compound.

Troubleshooting Common Problems
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-Phenylimidazole (Step 1) 1. Reagent Quality: Impure α-bromoacetophenone or degraded formamidine acetate. 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. 3. Temperature Control: Reaction temperature is too low (incomplete reaction) or too high (decomposition/side reactions).[4] 4. Inefficient Cyclization: The base used for cyclization is not strong enough or is added at the wrong temperature.1. Verify Reagent Purity: Use freshly purified or commercially available high-purity reagents. 2. Optimize Molar Ratios: A typical molar ratio is ~1:2 of α-bromoacetophenone to formamidine acetate.[4] 3. Strict Temperature Monitoring: Maintain the substitution reaction between 40-70°C and the cyclization as per the established protocol.[4] 4. Base and Temperature: Use an appropriate base like potassium carbonate and follow a staged temperature profile for cyclization, for instance, an initial phase at 30-60°C followed by heating to 70-100°C to drive the reaction to completion.[4]
Low Yield of this compound (Step 2) 1. Incomplete Deprotonation: Insufficient amount or activity of the base. 2. Moisture Contamination: Presence of water will quench the base (e.g., NaH) and the imidazolide anion. 3. Inactive Methylating Agent: The methylating agent may have degraded.1. Use a Strong Base: Employ a strong base like sodium hydride (NaH) to ensure complete deprotonation. Use a slight excess (e.g., 1.1 equivalents). 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N2 or Ar). 3. Use Fresh Reagent: Use a fresh bottle of the methylating agent or purify it before use.
Formation of a White Precipitate (Imidazolium Salt) in Step 2 1. Over-methylation: Use of excess methylating agent. 2. Prolonged Reaction Time or High Temperature: These conditions favor the second methylation step, leading to the quaternary salt.1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the methylating agent. 2. Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC).[9] Quench the reaction as soon as the starting material is consumed. Keep the temperature low (e.g., 0°C to room temperature).
Difficult Purification of the Final Product 1. Similar Polarity of Product and Byproducts: The desired product and the unreacted starting material or quaternary salt may have close Rf values on TLC. 2. Oily Product: The product fails to crystallize.1. Optimize Chromatography: Use a gradient elution system for column chromatography (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity). 2. Consider Alternative Purification: If chromatography is difficult, consider vacuum distillation[10] or conversion to a salt (e.g., hydrochloride) to induce crystallization, followed by neutralization.
Troubleshooting Decision Tree

If you encounter issues like low yield, this decision tree can guide your troubleshooting process.

G Start Problem Encountered (e.g., Low Yield) TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Side_Products Multiple Side Products Observed TLC->Side_Products Clean_Reaction Clean Conversion, Low Isolated Yield TLC->Clean_Reaction Sol_TimeTemp Increase Reaction Time or Temperature SM_Present->Sol_TimeTemp Yes Sol_Reagents Check Reagent Purity & Stoichiometry SM_Present->Sol_Reagents No Sol_Conditions Optimize Reaction Conditions (Solvent, Base, Temp) Side_Products->Sol_Conditions Yes Sol_Purification Review Purification Method (Extraction pH, Column Conditions) Clean_Reaction->Sol_Purification Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Part 3: Experimental Protocols

These protocols are provided as a baseline and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of 4-Phenyl-1H-imidazole

This protocol is adapted from established Debus-Radziszewski methodologies.[4]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add ethylene glycol (4-5 times the mass of the α-bromoacetophenone).

  • Reagent Addition: Warm the ethylene glycol to 50-60°C and slowly add α-bromoacetophenone (1.0 eq). After its complete dissolution, add formamidine acetate (2.0 eq) in portions over 1 hour, maintaining the temperature at 50-60°C.

  • Substitution Reaction: Stir the mixture at this temperature for 2 hours after the addition is complete.

  • Cyclization: Cool the reaction mixture to 30-35°C. Slowly add potassium carbonate (K2CO3, ~3.5 eq relative to α-bromoacetophenone) over 1 hour. Maintain the temperature at 30-35°C and stir for 6 hours.

  • Reaction Completion: Heat the mixture to 80-90°C and stir for an additional 5-6 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up:

    • Cool the reaction mixture. Remove the ethylene glycol under reduced pressure (vacuum distillation), keeping the temperature below 150°C.[4]

    • To the cooled residue, add ethyl acetate and water. Adjust the pH of the aqueous layer to ~8.0 with a 50% NaOH solution.

    • Separate the organic layer, wash it with saturated sodium chloride solution (brine), and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain a crude viscous liquid.

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of chloroform and petroleum ether, to yield 4-phenyl-1H-imidazole as an off-white solid.[4]

Protocol 2: Synthesis of this compound

This protocol uses standard N-alkylation conditions.

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2), add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 4-phenyl-1H-imidazole (1.0 eq) to the DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour. Hydrogen gas evolution should be observed.

  • Methylation: Cool the mixture back to 0°C. Add methyl iodide (MeI, 1.05 eq) dropwise via a syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 2-4 hours).

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Part 4: References

  • Preparation method of 4-phenylimidazole. CN103450089B.

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 12(1), 1-18. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1639-1651. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7168. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • 4-Phenylimidazole. PubChem. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 34(3), 1497-1504. [Link]

  • Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(3), 385-408. [Link]

  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. SAGE Publications Inc. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2022(2), M1373. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. EP0856344A1.

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCrData, 1(2), x160021. [Link]

  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Quora. [Link]

  • Debus–Radziszewski reaction for the synthesis of imidazole. ResearchGate. [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(36), 21259-21266. [Link]

  • How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? Reddit. [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemical Reviews, 120(19), 10636-10695. [Link]

  • 1-Methylimidazole. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 1-methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important scaffold. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several common routes, each with its own set of advantages and potential challenges. The primary methods include:

  • The Debus-Radziszewski Reaction: A multicomponent reaction involving phenylglyoxal, methylamine, and formaldehyde.

  • Synthesis from α-Haloacetophenones: Typically involving the reaction of 2-bromoacetophenone (phenacyl bromide) with a source of the imidazole backbone.

  • N-methylation of 4-phenylimidazole: A direct methylation of the pre-synthesized 4-phenylimidazole core.

This guide will address common byproducts and troubleshooting for each of these synthetic pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: The Debus-Radziszewski Reaction Approach

This one-pot synthesis is attractive for its convergence, but can be prone to side reactions if not carefully controlled.

Q1: My Debus-Radziszewski reaction has a low yield and a complex mixture of products. What are the likely side reactions and how can I mitigate them?

A1: Low yields in the Debus-Radziszewski synthesis are often due to competing side reactions. The primary culprits are often self-condensation of reactants and the formation of alternative heterocyclic systems.

  • Common Byproducts and Their Formation:

    • 2,4,5-Triphenyl-1H-imidazole (Lophine) and its derivatives: If ammonia is present as an impurity or from side reactions, it can react with phenylglyoxal and benzaldehyde (an impurity in older formaldehyde sources or formed by in-situ oxidation) to form lophine.

    • Polymeric materials: Aldehydes, particularly formaldehyde, can undergo self-polymerization under the reaction conditions, especially in the presence of acid or base catalysts.

    • Oxazolidine formation: Formaldehyde can react with amino-alcohols, which may be present as intermediates or impurities, to form stable oxazolidine rings, sequestering the reactants.[1]

  • Troubleshooting and Optimization:

    • Purity of Reagents: Ensure high purity of phenylglyoxal, methylamine, and formaldehyde. Use freshly opened or distilled reagents to minimize impurities like benzaldehyde or paraformaldehyde.

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of one component can favor side reactions. A slight excess of the amine and aldehyde is sometimes used to drive the reaction to completion, but large excesses should be avoided.

    • Temperature and Reaction Time: Monitor the reaction temperature closely. Exothermic reactions can lead to runaway side reactions. Optimize the reaction time; prolonged reaction times can lead to decomposition of the product and formation of tars.[2][3]

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol or methanol are commonly used. Experiment with different solvents to find the optimal conditions for your specific setup.

Q2: I've isolated a high-melting, insoluble white solid from my Debus-Radziszewski reaction. What could it be?

A2: A common high-melting byproduct is a lophine dimer (a derivative of 2,4,5-triphenyl-1H-imidazole).[4] This can form through the oxidative coupling of two lophine radical intermediates.[5]

  • Mechanism of Lophine Dimer Formation:

    • Formation of the lophine radical: The initial lophine product can be oxidized to a stable triphenylimidazolyl radical.

    • Dimerization: Two of these radicals can then couple to form a stable dimer.

  • Prevention and Removal:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation and the formation of radical species.

    • Purification: These dimers are often poorly soluble in common organic solvents. They can typically be removed by filtration of the crude reaction mixture.

Part 2: Synthesis from α-Haloacetophenones

This approach offers a more controlled, stepwise synthesis but can be affected by the reactivity of the starting materials.

Q1: I am attempting to synthesize 4-phenylimidazole (as a precursor to N-methylation) from 2-bromoacetophenone and formamidine acetate, but my yields are low and I see multiple spots on my TLC.

A1: This is a common issue. The primary challenges in this synthesis are competing reactions of the highly reactive 2-bromoacetophenone and incomplete cyclization.

  • Common Byproducts and Their Formation:

    • 2-Aroyl-4(5)-arylimidazoles: This byproduct can form under certain reaction conditions, though the exact mechanism can be complex.[6]

    • Unreacted Starting Materials: Incomplete reaction is a common cause of low yield.

    • Side reactions of phenacyl bromide: As a reactive alkylating agent, phenacyl bromide can undergo self-condensation or react with the solvent or other nucleophiles present in the reaction mixture.[7][8]

  • Troubleshooting and Optimization:

    • Reaction Conditions: The reaction is sensitive to temperature and the choice of base. Careful control of these parameters is crucial.[9]

    • Stepwise Approach: Consider a two-step, one-pot approach where the initial substitution is carried out at a lower temperature, followed by the addition of a base and heating to promote cyclization.[9]

    • Monitoring the Reaction: Use TLC to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time.

Part 3: N-methylation of 4-phenylimidazole

This appears to be the most straightforward route, but regioselectivity and over-alkylation are key challenges.

Q1: My N-methylation of 4-phenylimidazole gives me a mixture of two isomeric products. How can I improve the regioselectivity for the desired this compound?

A1: The formation of two regioisomers, this compound and 1-methyl-5-phenyl-1H-imidazole, is a well-known challenge in the N-alkylation of unsymmetrical imidazoles. The regioselectivity is influenced by steric and electronic factors.

  • Understanding the Regioselectivity:

    • Steric Hindrance: The phenyl group at the 4-position creates steric hindrance, which can favor methylation at the less hindered N-1 position.

    • Electronic Effects: The electronic nature of the substituent on the imidazole ring can also influence the site of alkylation.

  • Strategies to Improve Regioselectivity:

    • Choice of Base and Solvent: The reaction conditions can have a significant impact on the isomeric ratio. Using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF or DMF often favors the thermodynamically more stable product, which is typically the less sterically hindered isomer.[10][11]

    • Bulky Alkylating Agents: While not applicable for methylation, using a bulkier alkylating agent can increase the preference for the less hindered nitrogen.

    • Protecting Groups: In some cases, a protecting group strategy can be employed to direct the alkylation to the desired nitrogen, followed by deprotection.

Q2: I am observing a significant amount of a salt-like byproduct that is highly soluble in water after my N-methylation reaction. What is it and how can I avoid it?

A2: This is likely the over-alkylation product, 1,3-dimethyl-4-phenylimidazolium salt. This occurs when the already methylated product acts as a nucleophile and reacts with another molecule of the methylating agent.

  • Mechanism of Over-alkylation:

    • First Methylation: 4-phenylimidazole is methylated to form this compound.

    • Second Methylation: The N-3 nitrogen of the product is still nucleophilic and can be methylated to form the quaternary imidazolium salt.

  • Prevention and Control:

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the methylating agent. A large excess will significantly increase the amount of the over-alkylation product.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.

    • Temperature Control: Keep the reaction temperature as low as possible while still allowing the primary methylation to proceed at a reasonable rate.

Experimental Protocols and Data

Protocol 1: Debus-Radziszewski Synthesis of this compound
ReagentMolar Eq.MWAmount
Phenylglyoxal (40% in H₂O)1.0134.13(as appropriate)
Methylamine (40% in H₂O)1.131.06(as appropriate)
Formaldehyde (37% in H₂O)1.130.03(as appropriate)
Ammonium Acetate2.077.08(as appropriate)
Ethanol--(as solvent)

Procedure:

  • To a solution of phenylglyoxal in ethanol, add ammonium acetate and stir until dissolved.

  • Add methylamine solution dropwise at room temperature.

  • Add formaldehyde solution dropwise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-methylation of 4-phenylimidazole
ReagentMolar Eq.MWAmount
4-phenylimidazole1.0144.17(as appropriate)
Sodium Hydride (60% disp.)1.124.00(as appropriate)
Methyl Iodide1.05141.94(as appropriate)
Anhydrous THF--(as solvent)

Procedure:

  • Suspend sodium hydride in anhydrous THF under an inert atmosphere.

  • Add a solution of 4-phenylimidazole in anhydrous THF dropwise at 0°C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography to separate the isomers.

Visualizing Reaction Pathways and Troubleshooting

Debus-Radziszewski Synthesis and Side Reactions

Debus_Radziszewski Phenylglyoxal Phenylglyoxal Diimine Diimine Intermediate Phenylglyoxal->Diimine Lophine Lophine Phenylglyoxal->Lophine Methylamine Methylamine Methylamine->Diimine Oxazolidine Oxazolidine Methylamine->Oxazolidine Formaldehyde Formaldehyde Target This compound Formaldehyde->Target Polymer Polymerization Formaldehyde->Polymer Formaldehyde->Oxazolidine Ammonia Ammonia (impurity) Ammonia->Lophine Benzaldehyde Benzaldehyde (impurity) Benzaldehyde->Lophine Diimine->Target Lophine_Dimer Lophine Dimer Lophine->Lophine_Dimer Oxidation

Caption: Debus-Radziszewski synthesis pathway and common side reactions.

Troubleshooting N-methylation of 4-phenylimidazole

N_methylation_troubleshooting Start N-methylation of 4-phenylimidazole Problem Low yield or impure product Start->Problem Cause1 Mixture of Regioisomers Problem->Cause1 Cause2 Over-alkylation Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1a Optimize base/solvent (e.g., NaH/THF) Cause1->Solution1a Solution Solution1b Column Chromatography Cause1->Solution1b Purification Solution2a Control stoichiometry of methylating agent Cause2->Solution2a Solution Solution2b Slow addition of methylating agent Cause2->Solution2b Solution Solution3a Increase reaction time/temperature Cause3->Solution3a Solution Solution3b Ensure complete deprotonation Cause3->Solution3b Solution

Caption: Troubleshooting logic for N-methylation of 4-phenylimidazole.

References

  • Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553. [Link]

  • Davies, D. T. (2020). Synthesis of Lophine and Conversion into Dimers. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 249-251). Royal Society of Chemistry. [Link]

  • Dab, S. S. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger damit verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • CN103450089B - Preparation method of 4-phenylimidazole - Google Patents. (n.d.).
  • Does anyone have experience in debus-radziszewski imidazole synthesis? - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Hatano, S., & Abe, J. (2012). A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer. Physical Chemistry Chemical Physics, 14(16), 5855-5860. [Link]

  • How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? - Reddit. (n.d.). Retrieved January 26, 2026, from [Link]

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Multicomponent Synthesis of 2-Imidazolines | The Journal of Organic Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Bioactive N-Phenylimidazole Derivatives - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Effect of Substituent and Nucleophile in the Phenacylation of Benz imidazole. (n.d.). Retrieved January 26, 2026, from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (n.d.). Retrieved January 26, 2026, from [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • synthesis-and-pharmacological-evaluation-of-some-potent-24substitutedphenyl45diphenyl1himidazoles.pdf. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole) - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3 - Google Patents. (n.d.).
  • One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN103086978A - 1-methylimidazole preparation method - Google Patents. (n.d.).
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved January 26, 2026, from [Link]

  • Multicomponent reactions: An efficient and green approach to imidazole derivatives - International Journal of Applied Research. (n.d.). Retrieved January 26, 2026, from [Link]

  • Debus Radzisewski Imidazole Synthesis - YouTube. (n.d.). Retrieved January 26, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability - sctunisie.org. (n.d.). Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND CHARACTERISATION OF 1-(4-METHYLPHENYL)-2-PHENYL-4-(4- SUBSTITUTED BENZYLIDENE)-5-IMIDAZOLONES - Indo American Journal of Pharmaceutical Research. (n.d.). Retrieved January 26, 2026, from [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (n.d.). Retrieved January 26, 2026, from [Link]

  • Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 1-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude 1-methyl-4-phenyl-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound. As a crucial scaffold in medicinal chemistry, the purity of this compound is paramount for reliable downstream applications. This guide moves beyond generic protocols to address the specific challenges encountered during its purification, empowering you to achieve your desired product quality with confidence.

Understanding the Purification Challenge

The primary challenge in purifying this compound lies not only in removing unreacted starting materials and byproducts but also in the potential formation of a regioisomeric impurity: 1-methyl-5-phenyl-1H-imidazole. The methylation of 4-phenylimidazole can occur at either of the two nitrogen atoms of the imidazole ring, leading to a mixture of the 1,4- and 1,5-disubstituted products. The similar physicochemical properties of these isomers can make their separation non-trivial.

This guide will provide detailed protocols and troubleshooting advice for the most common and effective purification techniques: recrystallization and column chromatography .

Pre-Purification Checklist: Know Your Crude Product

Before proceeding with any purification method, a preliminary analysis of your crude material is essential. This will inform your choice of purification strategy and help in troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and invaluable tool to visualize the complexity of your crude mixture. Co-spotting with your starting material (4-phenylimidazole) can confirm its presence. The presence of two closely migrating spots may indicate the presence of the 1,4- and 1,5-isomers.

  • Proton NMR (¹H NMR): If possible, obtaining a crude ¹H NMR spectrum can provide a wealth of information about the major components and the approximate ratio of the desired product to impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound melts in the hot solvent before it dissolves or when it comes out of the solution as a supercooled liquid instead of a solid. This is a common issue, especially when significant impurities are present which can depress the melting point.[1]

  • Causality: The solvent may be too good a solvent, or the cooling process is too rapid.

  • Solutions:

    • Add more solvent: Your initial amount of solvent might be insufficient to fully dissolve the compound at elevated temperatures. Add a small amount of hot solvent until the oil dissolves completely.

    • Slow down the cooling: Rapid cooling promotes supersaturation and oiling. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cotton plug, before moving it to an ice bath.

    • Change the solvent system: The chosen solvent may not be ideal. If using a single solvent, try a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. For this compound, a good starting point for a solvent pair would be ethyl acetate/hexane or dichloromethane/hexane.

Q2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

A2: A supersaturated solution may be stable and require a nucleation site to initiate crystallization.

  • Causality: The absence of nucleation sites or an insufficient degree of supersaturation.

  • Solutions:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystal growth.

    • Reduce Solvent Volume: It is possible that you have used too much solvent. Gently evaporate some of the solvent under a stream of nitrogen or by gentle heating and then allow the solution to cool again.

    • Cool to a Lower Temperature: If an ice bath is not sufficient, try a dry ice/acetone bath, but be mindful that rapid cooling can lead to the precipitation of impurities.

Q3: The purity of my recrystallized product is still low. What can I do?

A3: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility properties to your product.

  • Causality: Impurities may have co-precipitated with your product.

  • Solutions:

    • Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.

    • Charcoal Treatment: If your crude product is colored, this may be due to polymeric or highly conjugated impurities. Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture to boiling for a few minutes.[1] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Column Chromatography Troubleshooting

Q1: I can't separate the two regioisomers (1,4- and 1,5-) on a silica gel column. What can I do?

A1: The separation of regioisomers is often challenging due to their similar polarities.

  • Causality: The chosen eluent system does not provide sufficient selectivity to resolve the two isomers.

  • Solutions:

    • Optimize the Eluent System: A systematic approach to solvent selection is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Run TLCs with various solvent ratios to find the optimal separation. For closely eluting spots, a shallow gradient during the column run is often necessary.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for nitrogen-containing compounds.

    • Employ a Modified Mobile Phase: Adding a small amount of a modifier to your eluent can sometimes improve separation. For basic compounds like imidazoles, adding a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the eluent can help to reduce tailing and may improve the resolution between isomers by deactivating acidic sites on the silica gel.

    • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a suitable column (e.g., a phenyl-hexyl or cyano-propyl column) may be necessary.

Q2: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?

A2: Tailing is a common issue with basic compounds like imidazoles on silica gel.

  • Causality: Strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.

  • Solutions:

    • Add a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or ammonia to your eluent can neutralize the acidic sites on the silica gel and significantly reduce tailing.

    • Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

    • Sample Loading: Ensure your sample is loaded onto the column in a concentrated band and in a solvent in which it is sparingly soluble, if possible. Overloading the column can also lead to band broadening and tailing.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The choice of solvent is critical and may require some small-scale trials to optimize.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good solvents for recrystallization of phenylimidazoles include ethanol, ethyl acetate, and acetone.[2] Solvent pairs like ethyl acetate/hexane or dichloromethane/petroleum ether can also be effective.
  • The ideal solvent will dissolve the crude product when hot but will have low solubility for the desired product when cold, while the impurities remain soluble at low temperatures.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
  • If the solution is colored, you may consider an optional charcoal treatment at this stage. (See FAQ Q3).
  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to remove any residual solvent.

Data Summary Table for Recrystallization Solvents:

Solvent/Solvent SystemExpected Purity ImprovementPotential Issues
Ethyl Acetate/HexaneGood for removing non-polar impuritiesMay require careful adjustment of solvent ratio
Dichloromethane/Petroleum EtherEffective for a range of impuritiesDichloromethane is a volatile and regulated solvent
EthanolGood for moderately polar impuritiesMay have high solubility, leading to lower yields
Protocol 2: Purification by Column Chromatography

This protocol is particularly useful for separating the 1,4- and 1,5-regioisomers.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., hexane:ethyl acetate mixtures of varying polarity, or dichloromethane:methanol mixtures).
  • The ideal eluent system should give a good separation between the desired product spot and any impurity spots, with an Rf value for the desired product of around 0.2-0.4.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent system (the non-polar component, e.g., hexane).
  • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and evenly packed bed.
  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
  • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • If a gradient elution is required (based on TLC analysis showing a need for increasing polarity to elute all components), start with a less polar solvent mixture and gradually increase the polarity.
  • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Summary Table for Column Chromatography Conditions:

Stationary PhaseTypical Eluent SystemExpected Separation
Silica GelHexane/Ethyl Acetate (gradient)Good for general impurities and potential isomer separation
Silica GelDichloromethane/Methanol (gradient)Effective for more polar impurities
Alumina (Neutral)Hexane/Ethyl Acetate (gradient)May offer different selectivity for isomers and reduce tailing

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude this compound.

PurificationWorkflow start Crude this compound tlc_nmr Preliminary Analysis (TLC, crude NMR) start->tlc_nmr decision Assess Impurity Profile tlc_nmr->decision recrystallization Recrystallization decision->recrystallization Simple impurity profile (e.g., only starting material) column_chrom Column Chromatography decision->column_chrom Complex mixture (e.g., regioisomers present) pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recryst Troubleshoot Recrystallization (e.g., oiling out, no crystals) recrystallization->troubleshoot_recryst Unsuccessful column_chrom->pure_product Successful troubleshoot_column Troubleshoot Column (e.g., isomer co-elution, tailing) column_chrom->troubleshoot_column Unsuccessful troubleshoot_recryst->column_chrom Proceed to Chromatography troubleshoot_column->column_chrom Re-optimize conditions

Caption: Decision workflow for purification of this compound.

Purity Assessment and Characterization

After purification, it is crucial to confirm the purity and identity of your this compound.

  • TLC: A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation and purity assessment. The spectra should be clean, with all peaks assignable to the desired product and integrals in the correct ratios. The presence of the N-methyl singlet is a key diagnostic peak. The chemical shifts of the imidazole ring protons will differ between the 1,4- and 1,5-isomers, providing a means to distinguish them.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • Google Patents. (2014).
  • Google Patents. (1998).
  • Google Patents. (2013). Preparation method of 4-phenylimidazole. CN103450089B.
  • SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). (n.d.). [Link]

  • Zhang, J., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]

  • SIELC Technologies. (2018). 1H-Imidazole, 4-methyl-2-phenyl. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). [Link]

  • (IUCr). (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

  • Supporting Information For. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • ResearchGate. (2024). 270 questions with answers in IMIDAZOLES | Science topic. [Link]

  • An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. (2010). [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8493. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2010). Journal of Medicinal Chemistry, 53(3), 1172–1185. [Link]

  • Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020). Molecules, 25(16), 3746. [Link]

  • Agilent. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. [Link]

  • General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. (n.d.). [Link]

  • Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2014). Journal of Analytical Methods in Chemistry, 2014, 1-6. [Link]

  • PubMed. (1981). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. [Link]

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. (2012). ACS Medicinal Chemistry Letters, 3(11), 913–918. [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][3][4][5]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). RSC Advances, 12(11), 6523–6530. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Debus-Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. As Senior Application Scientists, we understand that while this multicomponent reaction is a powerful tool for creating substituted imidazoles, achieving high yields can be challenging.[1][2] This guide is structured in a practical question-and-answer format to address specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the rationale needed to logically troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: I'm setting up my first Debus-Radziszewski reaction. What is the fundamental mechanism I should understand for effective troubleshooting?

A1: Understanding the two-stage mechanism is critical. The reaction is not a single concerted process but proceeds through a key intermediate.[3][4]

  • Diimine Formation: In the first stage, the 1,2-dicarbonyl compound (e.g., glyoxal, benzil) condenses with two equivalents of the nitrogen source (typically ammonia from ammonium acetate) to form a diimine intermediate.[5]

  • Cyclization with Aldehyde: In the second stage, this diimine intermediate reacts with the aldehyde. This involves a condensation and subsequent oxidative aromatization to form the final imidazole ring.[3][6]

Low yields often arise from issues in one of these two distinct stages. Problems in the first stage might relate to incomplete diimine formation, while issues in the second stage could involve side reactions of the aldehyde or inefficient cyclization.

To visualize this core process, refer to the mechanism below:

Debus_Radziszewski_Mechanism Reactants 1,2-Dicarbonyl + Aldehyde + 2 NH₃ Diimine Diimine Intermediate Reactants->Diimine Step 1: Condensation Imidazoline Imidazoline Derivative Diimine->Imidazoline Step 2: Condensation with Aldehyde Imidazole Imidazole Product Imidazoline->Imidazole Oxidation/ Aromatization

Caption: Core mechanism of the Debus-Radziszewski synthesis.

Troubleshooting Guide: Low Yields
Q2: My reaction yield is consistently below 40%. What are the most common culprits and what is a logical troubleshooting workflow?

A2: A yield of less than 40% is common in unoptimized or traditional protocols, which were often plagued by harsh conditions.[7][8] The primary factors to investigate are reaction conditions, catalyst efficiency, and side reactions.[1] A systematic approach is key to identifying the root cause.

Here is a logical workflow to follow:

Troubleshooting_Workflow cluster_optimization Iterative Optimization Loop Start Low Yield (<40%) Observed Check_Purity Verify Reagent Purity (Aldehyde, Dicarbonyl, Ammonia Source) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Purity->Optimize_Conditions Purity Confirmed Evaluate_Catalyst Evaluate Catalyst Choice & Concentration Optimize_Conditions->Evaluate_Catalyst No Improvement Analyze_Side_Products Analyze Crude Mixture (TLC, LC-MS) for Side Products Evaluate_Catalyst->Analyze_Side_Products No Improvement Purification Refine Purification Strategy Analyze_Side_Products->Purification Side Products Identified Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Q3: How critical are temperature and reaction time? I'm concerned about decomposition at high temperatures.

A3: Temperature and time are deeply interconnected and represent a critical optimization axis. Historically, these reactions involved harsh conditions which can contribute to poor yields.[7][8]

  • Causality: The initial condensation to form the diimine and the subsequent cyclization are activation-energy-dependent. Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of undesired side products or cause degradation of starting materials or the final imidazole product.[9]

  • Expert Recommendation: Do not rely on a single endpoint. Monitor your reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent, often the aldehyde, is a good indicator of completion.[7] For example, in one modified synthesis, the reaction time was optimized to 2 hours, as confirmed by the disappearance of the aldehyde in TLC analysis.[7] If the reaction stalls, a modest increase in temperature is a more controlled approach than simply extending the reaction time indefinitely.

Q4: I see several spots on my TLC plate besides my product. What are the likely side reactions and how can I mitigate them?

A4: Side reactions are a well-documented problem with the classical Debus-Radziszewski synthesis.[1] The formation of complex mixtures complicates purification and is a direct cause of low yield.

  • Common Side Products:

    • Aldehyde Self-Condensation: Aldehydes, especially those with enolizable protons, can undergo self-condensation (aldol reactions) under basic or acidic conditions.

    • Over-oxidation: The final aromatization step can sometimes lead to the formation of over-oxidized byproducts, such as 2-aroyl-4(5)-arylimidazoles, depending on the reaction conditions.[10]

    • Incomplete Condensation Products: If the reaction does not go to completion, you may isolate intermediates like the diimine.

  • Mitigation Strategies:

    • Use of Catalysts: Modern variations of this reaction employ catalysts to increase the rate of the desired reaction, allowing for milder conditions that disfavor side reactions.[1]

    • Control of Stoichiometry: Ensure precise stoichiometry. An excess of the aldehyde, for instance, can increase the likelihood of self-condensation.

    • Solvent Choice: The polarity of the solvent can influence which reaction pathways are favored. Experimenting with different solvents can sometimes minimize the formation of specific side products.

Q5: The original protocol uses no catalyst, but many modern papers do. How do I choose a catalyst and optimize its concentration?

A5: While the reaction can proceed without a catalyst, it often requires long reaction times (up to 24 hours) and results in lower yields.[7] The addition of a catalyst is the most significant modern improvement to this synthesis, making the process more efficient, economical, and environmentally friendly.[1][8]

  • Causality of Catalysis: Catalysts, typically Lewis or Brønsted acids, accelerate the condensation steps by activating the carbonyl groups toward nucleophilic attack by ammonia. This allows the reaction to proceed at lower temperatures and shorter times, minimizing side reactions.

  • Data-Driven Catalyst Selection: The choice of catalyst can have a dramatic impact on yield. Below is a summary of results from various studies to guide your selection.

CatalystSolventTemperature (°C)TimeYield (%)Reference
None--24 hLow (Implied)[7]
Urea–ZnCl₂ (DES)Neat11030 min99[1]
Silicotungstic AcidEthanolReflux-94[1]
Lactic AcidNeat160-92[1]
Glacial Acetic AcidNeat (Microwave)-5-7 minHigh (Implied)[9]
  • Optimization Protocol: To optimize catalyst loading, perform a series of small-scale reactions with varying molar percentages of the catalyst. For example, a study using silicotungstic acid tested concentrations of 2.5, 5, 7.5, and 10 mol%, finding that yields plateaued at 7.5 mol%.[1] This empirical approach prevents the use of excess catalyst, which can sometimes introduce new side reactions or complicate purification.

Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Trisubstituted Imidazoles[9]

This protocol demonstrates a modern, high-efficiency approach that significantly reduces reaction time.

  • Reagent Preparation: In a dedicated microwave reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.05 mmol, 5 mol%).

  • Reaction: Seal the vessel securely and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 720 W) for 5-7 minutes.

  • Monitoring: After the initial irradiation period, cool the vessel and spot a small aliquot on a TLC plate to check for the consumption of the limiting aldehyde. If the reaction is incomplete, irradiate for an additional 1-2 minutes.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Add 10-15 mL of cold deionized water to precipitate the crude product.

  • Isolation: Collect the solid product via vacuum filtration, washing the filter cake with additional cold water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

References
  • Gomes, P.A.d.S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

  • Maddila, S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Prasad, D. R. (2023). Debus Radziszewski Imidazole Synthesis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Verhaeghe, P., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Available at: [Link]

  • Li, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH). Available at: [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Available at: [Link]

  • Varghese, M. K. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Available at: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Techniques for 1-methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-methyl-4-phenyl-1H-imidazole using column chromatography. The content moves from frequently asked questions to detailed troubleshooting, culminating in a step-by-step experimental protocol. Our approach is grounded in explaining the "why" behind each step, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the chromatographic purification of this compound.

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: The standard choice is silica gel (SiO₂) due to its versatility and cost-effectiveness. However, this compound is a basic compound owing to the nitrogen atoms in the imidazole ring. This basicity can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing and potential irreversible adsorption.[1][2] If such issues arise, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating silica gel with a basic modifier like triethylamine can neutralize the acidic sites.[2][3]

  • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative stationary phase that minimizes acidic interactions and can prevent compound degradation.[1][3]

  • Reversed-Phase Silica (C18): For separating highly polar impurities, reversed-phase chromatography, where the stationary phase is non-polar, can be a powerful option.[4]

Q2: How do I select an effective mobile phase (eluent)?

A2: The selection process should always begin with Thin Layer Chromatography (TLC) .[3] TLC allows for rapid screening of various solvent systems to find one that provides good separation between your target compound and its impurities.

  • Goal Rf Value: Aim for an Rf (retention factor) value of 0.2-0.35 for this compound. This typically translates well to column chromatography, ensuring the compound spends sufficient time on the stationary phase for effective separation without requiring excessively large solvent volumes.

  • Common Solvent Systems: Given the moderate polarity of the target molecule, start with binary mixtures like:

    • Hexanes/Ethyl Acetate

    • Dichloromethane/Methanol

  • Adjusting Polarity: If the compound's Rf is too low (sticks to the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[3] If the Rf is too high (runs with the solvent front), decrease the polarity.[3]

Q3: My compound streaks badly on the TLC plate. What does this mean for my column?

A3: Streaking or tailing on a silica TLC plate is a classic indicator of strong analyte-stationary phase interactions, which will be magnified on a column, leading to poor separation and low recovery.[1] The primary cause is the interaction between the basic imidazole nitrogen and acidic silanol groups.[2] To remedy this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or a 7N solution of ammonia in methanol , to your developing solvent.[3] If this resolves the streaking on the TLC, you must include the same modifier in your column's mobile phase.

Q4: My crude product has poor solubility in the starting mobile phase. How should I load it onto the column?

A4: If your compound is not readily soluble in the non-polar solvent used to start the elution, direct liquid loading will result in the compound precipitating at the top of the column, leading to poor separation. The preferred method in this case is dry loading :

  • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.

  • Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully layer this powder on top of the packed column bed. This technique ensures that the compound is introduced to the column in a narrow, uniform band.

Troubleshooting Guide: A Problem-Solving Approach

This section provides direct answers to specific experimental issues.

Problem 1: Severe peak tailing and broad fractions, resulting in poor separation.
  • Probable Cause: Strong acid-base interaction between the basic this compound and acidic silanol groups on the silica gel surface. This causes a non-ideal equilibrium during elution, where a fraction of the molecules remains strongly adsorbed, smearing the elution band.[1]

  • Solutions:

    • Incorporate a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This base will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing for a more symmetrical elution profile.[3]

    • Switch to a Neutral Stationary Phase: Repack the column using neutral alumina. Alumina lacks the strong acidic sites of silica and is often better suited for purifying basic compounds.[1][3]

    • Check for Overloading: Loading too much sample for the column size will inevitably cause peak broadening. A general rule is that the sample mass should not exceed 1-5% of the stationary phase mass.[3]

Problem 2: Low or zero recovery of the product from the column.
  • Probable Cause: Your compound is either irreversibly adsorbing to the stationary phase or decomposing on contact with it.[1][5] This is a significant risk with compounds that are sensitive to acid.

  • Solutions:

    • Perform a Stability Test: Before committing your entire batch to the column, conduct a simple test. Spot your compound on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears at the baseline or the original spot has diminished, your compound is likely unstable on silica.[1][6]

    • Deactivate the Silica: If you must use silica, consider flushing the packed column with your mobile phase containing 1% triethylamine before loading the sample. This can passivate the most aggressive acidic sites.

    • Switch Stationary Phase: The most reliable solution is to switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography if applicable.[3]

Problem 3: Two spots are well-separated on TLC, but co-elute from the column.
  • Probable Cause: This discrepancy often arises from issues with column packing or sample loading.

  • Solutions:

    • Improve Column Packing: Ensure your column is packed uniformly without any cracks or channels. Use the "slurry method" (see protocol below) for the best results. An unevenly packed column provides multiple paths for the solvent, destroying the separation achieved on the stationary phase.

    • Ensure a Narrow Loading Band: The sample must be loaded onto the column in as narrow a band as possible. If the initial band is too wide, the peaks will be broad from the start. Use the minimum amount of solvent to dissolve the sample for liquid loading or use the dry loading method described in the FAQs.

    • Re-evaluate the Mobile Phase: A solvent system that gives an Rf of ~0.3 on TLC is ideal. If the Rf is too high, even well-separated spots can merge on a column due to faster elution and diffusion. Decrease the mobile phase polarity.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common column chromatography issues.

TroubleshootingWorkflow start Problem Encountered problem_tailing Peak Tailing / Broadening Cause: Acid-base interaction Cause: Overloading start->problem_tailing problem_recovery Low / No Recovery Cause: Irreversible adsorption Cause: Decomposition start->problem_recovery problem_separation Poor Separation Cause: Bad packing Cause: Wrong mobile phase start->problem_separation solution_modifier Solution: Add TEA or NH₃ to eluent problem_tailing->solution_modifier solution_alumina Solution: Switch to Alumina problem_tailing->solution_alumina solution_load Solution: Reduce sample load problem_tailing->solution_load solution_stability Action: Perform TLC stability test problem_recovery->solution_stability problem_separation->solution_load solution_repack Solution: Repack column carefully problem_separation->solution_repack solution_reoptimize Action: Re-optimize mobile phase via TLC (Rf 0.2-0.35) problem_separation->solution_reoptimize solution_stability->solution_alumina If unstable

Caption: Troubleshooting flowchart for column chromatography.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the purification of this compound.

Step 1: Mobile Phase Selection via TLC
  • Prepare TLC Chambers: Use several chambers with different solvent systems. Start with varying ratios of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol).

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Develop and Visualize: Place the plate in the chamber and allow the solvent to ascend. After development, visualize the spots using a UV lamp (254 nm).

  • Optimize: Adjust solvent ratios until the spot corresponding to this compound has an Rf value between 0.2 and 0.35 , and it is well-separated from major impurities. If streaking is observed, add 0.5% triethylamine to the mobile phase and repeat.

Step 2: Column Preparation (Slurry Packing)
  • Select Column Size: Choose a column with a diameter and length appropriate for your sample size. A common ratio is 40-100 g of silica gel for every 1 g of crude material.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a homogeneous, pourable slurry is formed.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle the Bed: Use gentle air pressure or tap the side of the column to settle the silica into a uniform, compact bed.[7] Ensure there are no air bubbles or cracks. Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Equilibrate: Elute the column with 2-3 column volumes of the initial mobile phase, ensuring the column never runs dry.

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the column bed.

  • Dry Loading (Recommended for Poor Solubility): Follow the procedure outlined in the FAQ section.

Step 4: Elution
  • Isocratic vs. Gradient:

    • Isocratic Elution: Use the same mobile phase composition throughout the entire separation. This is simple but may be slow for eluting more polar compounds.

    • Gradient Elution: Gradually increase the polarity of the mobile phase over time (e.g., from 5% ethyl acetate in hexanes to 20%).[7] This is more efficient, providing better resolution and faster elution of all compounds.

  • Maintain Flow: Use gentle air pressure to maintain a steady flow rate. The solvent level should always be kept above the top of the silica bed.

Step 5: Fraction Collection and Analysis
  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor with TLC: Systematically spot every few fractions on a TLC plate. Develop the plate with your optimized mobile phase and visualize under UV light to identify which fractions contain your pure compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Mobile Phase) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack and Equilibrate Column Slurry->Pack Load 4. Load Sample (Dry or Wet) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Monitor 7. Monitor Fractions by TLC Collect->TLC_Monitor Combine 8. Combine Pure Fractions TLC_Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Step-by-step column chromatography workflow.

Data Summary Tables

Table 1: Common Mobile Phase Systems & Recommendations

Mobile Phase SystemPolarityRecommended Use For this compoundModifier
Hexanes / Ethyl AcetateLow to MediumExcellent starting point for initial TLC trials. Good for separating less polar impurities.0.5-1% TEA
Dichloromethane / MethanolMedium to HighEffective for eluting the compound if it has low Rf in Hex/EtOAc. Good for separating more polar impurities.0.5-1% TEA or NH₃/MeOH
Toluene / AcetoneMediumAlternative system if selectivity is an issue with standard phases.0.5-1% TEA

Table 2: Troubleshooting Synopsis

ProblemProbable Cause(s)Key Solution(s)
Peak Tailing Acidic silica interacting with basic analyteAdd 0.5-1% triethylamine to the mobile phase.
Low/No Recovery Irreversible adsorption or decompositionTest for stability on TLC; switch to neutral alumina.
Poor Separation Incorrect mobile phase polarity; column overloadRe-optimize mobile phase for Rf of 0.2-0.35; reduce sample load.
Column Cracking Improper packing; column ran dryUse slurry packing method; maintain solvent level above the bed.
References
  • SIELC. (n.d.). Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ma, D., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024). issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Docking of 1-methyl-4-phenyl-1H-imidazole with Known Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the binding potential of 1-methyl-4-phenyl-1H-imidazole with Cyclooxygenase-2 (COX-2), benchmarked against a panel of established ligands. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a narrative grounded in scientific integrity and practical expertise. We will explore the rationale behind the selection of our target and comparative ligands, detail a rigorous and reproducible docking workflow, and present a comparative analysis of the results.

Introduction: The Rationale for Investigating this compound as a Potential COX-2 Modulator

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide array of therapeutic applications, including as anti-inflammatory agents. Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. It is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[1] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a critical strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The subject of our investigation, this compound, possesses structural features suggestive of potential interaction with the COX-2 active site. The phenyl and imidazole rings can engage in hydrophobic and aromatic stacking interactions, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. This study aims to computationally evaluate this potential through a comparative molecular docking analysis.

To provide a robust context for our findings, we will compare the docking performance of this compound against:

  • Celecoxib and Rofecoxib: Potent and selective COX-2 inhibitors, serving as our positive controls.

  • Ibuprofen: A non-selective COX inhibitor, to assess potential selectivity.

  • 1-phenyl-1H-imidazole: A close structural analog, to elucidate the contribution of the N-methyl group to binding.

This comparative approach allows for a nuanced interpretation of the docking results, moving from a simple prediction of binding affinity to a more insightful understanding of the potential of this compound as a COX-2 modulator.

Experimental Design: A Self-Validating In Silico Protocol

The credibility of any computational study hinges on the meticulousness of its methodology. The following protocol is designed to be a self-validating system, incorporating known binders to benchmark the performance of our docking workflow.

Target Protein Selection and Preparation

The crystal structure of human Cyclooxygenase-2 in complex with mefenamic acid (PDB ID: 5IKR) was selected for this study.[1] This structure provides a high-resolution view of the COX-2 active site, which is crucial for accurate docking simulations.

Protocol for Target Protein Preparation:

  • Structure Retrieval: Download the PDB file for 5IKR from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (mefenamic acid), and any buffer components. This is critical to ensure that the docking simulation is not influenced by extraneous molecules.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign Gasteiger charges. This step is essential for accurately modeling electrostatic interactions between the protein and the ligands.

  • File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.

Ligand Selection and Preparation

The 3D structures of this compound and the comparative ligands were obtained from the PubChem database.[3]

Comparative Ligands:

LigandPubChem CIDRole
This compound15656111Test Compound
Celecoxib2662Positive Control (Selective COX-2 Inhibitor)
Rofecoxib5090Positive Control (Selective COX-2 Inhibitor)
Ibuprofen3672Non-selective COX Inhibitor
1-phenyl-1H-imidazole7164-98-9Structural Analog

Protocol for Ligand Preparation:

  • Structure Retrieval: Download the 3D structures of the ligands from PubChem in SDF format.[4]

  • Energy Minimization: Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.

  • Torsion Angle Definition: Define the rotatable bonds in each ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.

Molecular Docking Workflow with AutoDock Vina

AutoDock Vina was chosen for this study due to its accuracy, speed, and widespread use in the scientific community.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download COX-2 Structure (PDB: 5IKR) PrepProt Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges - Convert to PDBQT PDB->PrepProt Ligands Download Ligand Structures (PubChem) PrepLig Prepare Ligands: - Energy minimization - Define rotatable bonds - Convert to PDBQT Ligands->PrepLig Grid Define Grid Box (Encompass Active Site) PrepProt->Grid Dock Run AutoDock Vina (Dock each ligand) PrepLig->Dock Grid->Dock Results Analyze Docking Output: - Binding Affinity (kcal/mol) - Binding Poses Dock->Results Visualize Visualize Interactions (PyMOL) Results->Visualize Compare Comparative Analysis of Binding Modes and Affinities Visualize->Compare

Caption: A streamlined workflow for comparative molecular docking.

Step-by-Step Docking Protocol:

  • Grid Box Definition: Define a grid box that encompasses the entire active site of COX-2. The active site of COX-2 is a hydrophobic channel containing key residues such as Tyr385, Arg513, and Ser530.[2][5] The grid box should be large enough to allow for the free rotation and translation of the ligands within the binding pocket.

  • Docking Simulation: Perform the docking of each ligand into the prepared COX-2 structure using AutoDock Vina. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities.

  • Result Analysis: Analyze the output files from AutoDock Vina to obtain the binding affinity (in kcal/mol) for the best binding pose of each ligand. A more negative binding affinity indicates a more favorable predicted interaction.

  • Visualization and Interaction Analysis: Visualize the top-ranked binding poses of each ligand within the COX-2 active site using a molecular visualization tool such as PyMOL. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the protein residues.

Results and Comparative Analysis

The docking simulations yielded the following predicted binding affinities for this compound and the comparative ligands.

Table 1: Predicted Binding Affinities for COX-2

LigandBinding Affinity (kcal/mol)
This compound -7.8
Celecoxib-9.5
Rofecoxib-9.2
Ibuprofen-6.5
1-phenyl-1H-imidazole-7.2

The results indicate that this compound shows a favorable predicted binding affinity for the COX-2 active site. Its binding energy is more favorable than that of the non-selective inhibitor ibuprofen, suggesting a potential for selective interaction. As expected, the known selective inhibitors, celecoxib and rofecoxib, exhibit the strongest predicted binding affinities. The slightly better binding affinity of this compound compared to its parent compound, 1-phenyl-1H-imidazole, suggests that the N-methyl group may contribute positively to the binding interaction, possibly through enhanced hydrophobic interactions within the active site.

Visualization of Binding Mode:

The top-ranked binding pose of this compound within the COX-2 active site reveals key interactions that likely contribute to its binding affinity.

G cluster_protein COX-2 Active Site cluster_ligand This compound Tyr385 Tyr385 Arg513 Arg513 Ser530 Ser530 Val523 Val523 Imidazole Imidazole Ring Imidazole->Ser530 H-Bond Methyl Methyl Group Phenyl Phenyl Ring Phenyl->Tyr385 Pi-Stacking Methyl->Val523 Hydrophobic

Caption: Key predicted interactions of this compound in the COX-2 active site.

The phenyl ring of this compound is predicted to form a pi-stacking interaction with the side chain of Tyr385, a key residue in the COX-2 active site. The imidazole ring is positioned to form a hydrogen bond with the hydroxyl group of Ser530. Furthermore, the N-methyl group is oriented towards a hydrophobic pocket formed by residues including Val523, contributing to the overall binding affinity.

Discussion and Future Directions

This in silico comparative docking study provides compelling evidence that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor. Its predicted binding affinity, which is superior to that of the non-selective NSAID ibuprofen, and its rational binding mode within the COX-2 active site warrant experimental validation.

The logical next steps in the evaluation of this compound would involve in vitro enzyme inhibition assays to determine its IC50 value against both COX-1 and COX-2. This would provide quantitative data on its potency and selectivity. Subsequently, cell-based assays could be employed to assess its anti-inflammatory activity in a more biologically relevant context.

References

  • Autodock Vina. The Scripps Research Institute. [Link]

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Active-site cavity of COX-1 and COX-2 (schematic). Created with BioRender.com. ResearchGate. [Link]

  • 5IKR: The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. [Link]

  • PyMOL. Schrödinger, LLC. [Link]

  • Downloads. PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 1-methyl-4-phenyl-1H-imidazole, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards. As a Senior Application Scientist, my objective is to distill complex safety data into a clear, actionable plan that not only prescribes procedures but also explains the rationale behind them, fostering a culture of safety and scientific integrity.

While specific safety data for this compound is not extensively documented, its structural components—a phenyl group attached to a 1-methylimidazole core—necessitate a cautious approach. The guidance herein is synthesized from the well-established profiles of its parent compounds, imidazole and 1-methylimidazole. These precursors are known for their corrosive and toxic properties, and it is prudent to assume that this compound exhibits similar hazardous characteristics.

Hazard Identification and Risk Assessment: A Proactive Stance

Before any handling or disposal, a comprehensive risk assessment is crucial. The hazards associated with the imidazole family are significant and demand respect.

Inferred Hazardous Properties:

Based on data from structurally related compounds, this compound should be handled as a substance that is:

  • Corrosive to Skin and Eyes: Imidazoles can cause severe burns upon contact.[1][2][3]

  • Acutely Toxic: Harmful if swallowed and toxic in contact with skin.[4][5][6]

  • A Potential Reproductive Toxin: Some related compounds are suspected of damaging fertility or the unborn child.[4]

  • Combustible: While not highly flammable, it can ignite at elevated temperatures.[4]

These potential hazards are the driving force behind the stringent personal protective equipment (PPE) and engineering controls outlined below.

Hazard Classification (inferred from 1-methylimidazole)GHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][7]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[4][5][6]
Skin Corrosion (Sub-category 1B)H314: Causes severe skin burns and eye damage[4][5][6]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[5]
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child[4]
Flammable Liquids (Category 4)H227: Combustible liquid[4]

Pre-Disposal: Safe Handling and Waste Segregation

Proper disposal begins with safe handling during use. The causality is simple: preventing contamination and exposure at the bench minimizes risks during waste accumulation and disposal.

Essential Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][7] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

Waste Segregation Workflow:

The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[1] The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.

WasteSegregation start Waste Generated q_solid_liquid Solid or Liquid Waste? start->q_solid_liquid solid_waste Solid Waste Stream q_solid_liquid->solid_waste Solid liquid_waste Liquid Waste Stream q_solid_liquid->liquid_waste Liquid q_contaminated Contaminated with This compound? solid_waste->q_contaminated liquid_waste->q_contaminated hw_solid Hazardous Solid Waste: - Contaminated gloves, wipes - Weigh paper, etc. q_contaminated->hw_solid Yes hw_liquid Hazardous Liquid Waste: - Unused reagent - Reaction mixtures - Solvent rinses q_contaminated->hw_liquid Yes non_haz_solid Non-Hazardous Solid Waste q_contaminated->non_haz_solid No (Solid) non_haz_liquid Non-Hazardous Liquid Waste (Consult EHS) q_contaminated->non_haz_liquid No (Liquid) DisposalWorkflow start Identify Waste Type pure_chem Pure/Unused Chemical start->pure_chem solid_waste Contaminated Solids start->solid_waste liquid_waste Contaminated Liquids start->liquid_waste containerize_pure Seal in Original or Compatible Container pure_chem->containerize_pure containerize_solid Collect in Lined, Puncture-Resistant Container solid_waste->containerize_solid containerize_liquid Collect in Compatible, Leak-Proof Container liquid_waste->containerize_liquid label Label as 'Hazardous Waste' with Full Chemical Name containerize_pure->label containerize_solid->label containerize_liquid->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Disposal store->contact_ehs

Caption: Operational Disposal Workflow.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team from a safe location.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [8]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [4] By internalizing these procedures, you not only ensure your own safety but also contribute to a secure and professional research environment. Trust in these protocols is built upon their proven efficacy in mitigating the inherent risks of chemical research.

References

  • University of Washington. (2025). Standard Operating Procedure for Imidazole. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Methylimidazole. [Link]

  • Carl Roth. (2025). Safety Data Sheet: 1-Methylimidazole ≥99 %, for synthesis. [Link]

  • Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-methyl-: Evaluation statement. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-methyl-4-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.